Acrihellin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67696-82-6 |
|---|---|
Molecular Formula |
C29H38O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |
InChI Key |
RIOSSPWEPWYRLD-SBQWKNPYSA-N |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Canonical SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Appearance |
Solid powder |
Other CAS No. |
67696-82-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Acrihellin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrihellin is a potent cardiac glycoside whose mechanism of action centers on the specific inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane. This inhibition leads to a cascade of downstream effects, most notably an increase in intracellular calcium concentration, which underlies its positive inotropic effect on cardiac muscle. This guide provides a detailed examination of this compound's molecular interactions, the resultant signaling pathways, and the experimental methodologies used to elucidate its function.
Primary Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein found in the plasma membrane of most animal cells. This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP.
This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, thereby inhibiting its pumping activity. The consequence of this inhibition is an increase in the intracellular sodium concentration.
Downstream Effects on Intracellular Ion Concentrations
The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX). Under normal physiological conditions, the NCX extrudes calcium from the cell. However, as the intracellular sodium level rises due to Na+/K+-ATPase inhibition, the electrochemical gradient driving sodium into the cell is reduced. This diminishes the efficiency of the NCX in pumping calcium out of the cell, leading to an accumulation of intracellular calcium ([Ca2+]i). The increased [Ca2+]i in cardiac myocytes enhances the force of contraction, which is the basis of the positive inotropic effect of cardiac glycosides.
Quantitative Data
| Parameter | Value | Tissue | Reference |
| Positive Inotropic Effect | Dose-dependent increase in contractility | Guinea Pig Left Atria | [1] |
Note: The available literature points to a dose-response curve for this compound in guinea pig atria, but specific concentration-response data points are not detailed.
Signaling Pathways
The inhibition of Na+/K+-ATPase by cardiac glycosides is known to trigger various downstream signaling cascades beyond the direct effects on ion concentrations. While specific studies on this compound's signaling are limited, the established pathways for this class of compounds are likely to be relevant.
Src Kinase and Epidermal Growth Factor Receptor (EGFR) Transactivation
The Na+/K+-ATPase can act as a signal transducer. The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and proliferation.
Signaling Pathway of Na+/K+-ATPase Inhibition by this compound
Caption: this compound inhibits the Na+/K+-ATPase, leading to increased intracellular calcium and downstream signaling.
Induction of Apoptosis
In some cell types, particularly cancer cells, the sustained increase in intracellular calcium and the activation of signaling pathways like ERK can lead to the induction of apoptosis. This is a complex process involving the activation of caspases and the mitochondrial apoptotic pathway.
Experimental Protocols
The following are generalized protocols that are representative of the methods used to study the mechanism of action of cardiac glycosides like this compound.
Na+/K+-ATPase Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase in the presence of an inhibitor.
-
Preparation of Enzyme: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme preparation.
-
Enzyme Reaction: Initiate the reaction by adding ATP. The reaction is allowed to proceed for a defined time at 37°C.
-
Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for determining the inhibitory potency of this compound on Na+/K+-ATPase activity.
Measurement of Intracellular Calcium Concentration
This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium levels.
-
Cell Culture: Plate cells (e.g., cardiomyocytes or a relevant cell line) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Time-Lapse Imaging: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Conclusion
This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium and subsequently calcium, which is the basis for its cardiotonic properties. Furthermore, this initial event can trigger a complex network of downstream signaling pathways that can influence cell fate, including proliferation and apoptosis. Further research is warranted to delineate the specific signaling cascades modulated by this compound in various cell types to fully understand its therapeutic potential and toxicological profile.
References
Acrihellin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acrihellin is a semisynthetic cardioactive steroid, derived from hellebrigenin, that has demonstrated potent positive inotropic effects on the myocardium.[1] As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. All quantitative data from cited preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized.
Mechanism of Action
The primary molecular target of this compound is the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[2] Inhibition of this pump by this compound leads to a cascade of events culminating in an increased force of myocardial contraction.
Inhibition of Na+/K+-ATPase
This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in a phosphorylated conformation that prevents the transport of sodium (Na+) out of the cell and potassium (K+) into the cell.[4] This leads to an accumulation of intracellular Na+.
Increased Intracellular Calcium
The elevated intracellular Na+ concentration alters the electrochemical gradient across the sarcolemma, which in turn affects the function of the sodium-calcium (Na+/Ca2+) exchanger. The Na+/Ca2+ exchanger typically functions to extrude calcium (Ca2+) from the cell. However, with the reduced Na+ gradient, the driving force for Ca2+ extrusion is diminished, leading to an increase in the intracellular Ca2+ concentration.
Enhanced Myocardial Contractility
The increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). This results in a greater Ca2+ load within the SR. During subsequent action potentials, the release of this larger store of Ca2+ from the SR leads to a more significant interaction between actin and myosin filaments, resulting in a stronger myocardial contraction (positive inotropic effect).
Signaling Pathways
Beyond its direct impact on ion exchange, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can also initiate intracellular signaling cascades. This involves the interaction of the Na+/K+-ATPase with neighboring proteins, such as the non-receptor tyrosine kinase Src. Activation of Src can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the generation of reactive oxygen species (ROS), which can further modulate cellular function.
Figure 1. Signaling pathway of this compound leading to increased myocardial contractility.
Quantitative Data
While several studies have characterized the pharmacological effects of this compound, specific quantitative data such as IC50 and EC50 values are not consistently reported in publicly available literature. The following tables summarize the available comparative and qualitative data.
| Parameter | Species/Preparation | Effect of this compound | Reference |
| Inotropic Effect | Isolated Guinea Pig Atria | Positive inotropic effect; dose-response curve similar to ouabain. | |
| Langendorff Heart | Stronger positive inotropic effect compared to digoxin. | ||
| Dogs and Cats | Increases contractile force of the myocardium. | ||
| Action Potential | Sheep Cardiac Purkinje Fibers | Diminished action potential duration and plateau phase. | |
| Sheep Cardiac Purkinje Fibers | Shortened effective refractory periods. | ||
| Sheep Cardiac Purkinje Fibers | Slightly decreased upstroke velocity (dV/dtmax). | ||
| Inward Currents | Sheep Cardiac Purkinje Fibers | Reduction in time-dependent slow inward current. |
Table 1. Summary of Pharmacological Effects of this compound.
| Parameter | This compound vs. Digoxin | This compound vs. Methyldigoxin | Reference |
| Inotropic Potency (weight basis) | More effective | More effective | |
| Inotropic Potency (molar basis) | Equivalent | Equivalent | |
| Therapeutic Index | Not directly compared | Similar | |
| Absorption (intraduodenal) | Better | Comparable |
Table 2. Comparative Efficacy and Pharmacokinetics of this compound.
Experimental Protocols
The following sections describe the general methodologies for key experiments used to evaluate the cardioactive properties of steroids like this compound. Specific parameters for this compound studies are noted where available, but a complete detailed protocol for this compound is not available in the reviewed literature.
Langendorff Isolated Heart Preparation
This ex vivo technique allows for the assessment of cardiac function in an isolated heart, free from systemic physiological influences.
Objective: To measure the direct inotropic and chronotropic effects of this compound on the heart.
General Protocol:
-
Animal Preparation: A small mammal (e.g., guinea pig, rat) is anesthetized.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.
-
Data Acquisition: A pressure transducer connected to a balloon inserted into the left ventricle measures left ventricular developed pressure (LVDP), an index of contractility. Heart rate is also monitored.
-
Drug Administration: After a stabilization period, this compound is added to the perfusate at various concentrations to establish a dose-response relationship.
Figure 2. Experimental workflow for the Langendorff isolated heart preparation.
Voltage Clamp Studies on Cardiac Purkinje Fibers
The voltage clamp technique allows for the measurement of ion currents across the cell membrane while holding the membrane potential at a set level.
Objective: To determine the effects of this compound on specific ion channels and the characteristics of the cardiac action potential.
General Protocol:
-
Preparation: Cardiac Purkinje fibers are isolated from a sheep heart.
-
Microelectrode Impalement: Two microelectrodes are inserted into a single Purkinje fiber. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: A feedback amplifier compares the measured membrane potential to a command potential and injects the necessary current to hold the membrane potential at the desired level.
-
Protocol Application: A series of voltage steps (a voltage clamp protocol) are applied to elicit and measure specific ionic currents, such as the fast sodium current and the slow inward calcium current.
-
Drug Application: The preparation is superfused with a control solution, and baseline currents are recorded. Then, a solution containing this compound is superfused, and the effects on the ionic currents are measured.
-
Data Analysis: The recorded currents are analyzed to determine changes in current amplitude, kinetics, and voltage-dependence.
Figure 3. Experimental workflow for voltage clamp studies.
Clinical Studies
A thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of clinical trials of this compound in humans. Its development appears to have been limited to preclinical studies.
Conclusion
This compound is a potent cardioactive steroid with a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. Preclinical studies have demonstrated its significant positive inotropic effects, which are stronger than those of digoxin. Its effects on the cardiac action potential are consistent with its mechanism of action. While detailed quantitative data and specific experimental protocols for this compound are scarce in the public domain, the general principles of its action and the methodologies for its study are well-established within the field of cardiac glycoside research. The absence of clinical trial data suggests that its development for therapeutic use in humans has not been pursued. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development interested in cardioactive compounds.
References
- 1. The role of intracellular Ca ions in the therapeutic and toxic effects of cardiac glycosides and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Inotropic Effects of Cardiac Glycosides on the Myocardium
Note to the Reader: Initial searches for the compound "Acrihellin" did not yield any specific scientific literature. Therefore, this guide focuses on Digoxin , a well-characterized and clinically significant cardiac glycoside, to provide a comprehensive overview of the positive inotropic effects on the myocardium as requested. Digoxin serves as a representative example of this class of drugs.
Executive Summary
Digoxin, a cardiac glycoside derived from the Digitalis lanata plant, exerts a positive inotropic (contractility-enhancing) effect on the heart muscle.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in myocardial cell membranes.[3][4] This inhibition leads to a cascade of ionic events, culminating in an increased concentration of intracellular calcium available to the contractile proteins, thereby strengthening myocardial contraction.[1] While historically a cornerstone in the treatment of heart failure and certain arrhythmias, its use is now more selective due to a narrow therapeutic index. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental protocols used to study the inotropic properties of Digoxin.
Core Mechanism of Positive Inotropy
The positive inotropic effect of Digoxin is a direct consequence of its interaction with the Na+/K+-ATPase enzyme, an integral protein in the sarcolemma of cardiomyocytes.
-
Inhibition of Na+/K+-ATPase: Digoxin binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase pump. This binding inhibits the pump's activity, which is responsible for extruding 3 Na+ ions from the cell in exchange for 2 K+ ions.
-
Increased Intracellular Sodium: The inhibition of the pump leads to a gradual increase in the intracellular sodium concentration ([Na+]i).
-
Altered Na+/Ca2+ Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. Consequently, less calcium is removed from the cardiomyocyte.
-
Increased Intracellular Calcium: The net result is an increase in the intracellular calcium concentration ([Ca2+]i). This leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) during diastole.
-
Enhanced Contractility: During subsequent action potentials, the SR releases a larger amount of Ca2+, making more calcium available to bind to the myofilament protein Troponin-C. This enhances the interaction between actin and myosin, resulting in a more forceful myocardial contraction.
Signaling Pathway Visualization
Caption: Digoxin's mechanism of action on the myocardium.
Quantitative Data on Inotropic Effects
The effects of Digoxin on myocardial contractility are dose-dependent. Below are tables summarizing key quantitative findings from various studies.
Table 1: Dose-Response and Efficacy in Experimental Models
| Parameter | Species / Preparation | Digoxin Concentration | Observed Effect | Citation |
| ED50 | Isolated Rat Heart | 2.4 x 10⁻⁵ M | 50% of maximal positive inotropic effect. | |
| Effective Range | Isolated Rat Heart | 8 x 10⁻⁶ M to 6 x 10⁻⁵ M | Positive inotropic concentration range. | |
| Maximal Effect | Isolated Rat Heart | ~6 x 10⁻⁵ M | ~100% increase in inotropic effect. | |
| Onset of Inotropy | Human Ventricular Muscle | 0.1 µmol/L | Start of positive inotropic effect. | |
| Maximal Inotropy | Human Ventricular Muscle | 1 µmol/L | Maximal increase in force of contraction. | |
| dP/dt max | Human (in vivo) | 500 µg IV bolus | Progressive increase, reaching +18.5% at 27 min. |
Table 2: Clinical Therapeutic and Toxic Concentrations
| Parameter | Medium | Concentration | Notes | Citation |
| Therapeutic Range | Plasma | 0.5 - 1.5 ng/mL | Narrow therapeutic window. | |
| Toxic Level | Plasma | > 2.0 ng/mL | Increased risk of fatal cardiac arrhythmias. | |
| Oral Maintenance Dose | Adult | 125 - 250 µg daily | For ventricular rate control. |
Detailed Experimental Protocols
Studying the inotropic effects of compounds like Digoxin requires robust experimental models. The following are detailed methodologies for key assays.
Protocol: Assessment of Inotropy in an Isolated Perfused Heart (Langendorff)
This ex vivo technique allows for the study of cardiac function independent of systemic neuronal and hormonal influences.
Objective: To measure the direct inotropic effects of Digoxin on the whole heart.
Methodology:
-
Animal Preparation: Anesthetize a laboratory animal (e.g., rat, rabbit) and perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart and immediately place it in ice-cold, heparinized cardioplegic solution (e.g., Krebs-Henseleit buffer) to arrest contraction and prevent ischemic damage.
-
Aortic Cannulation: Identify the aorta and cannulate it. Mount the cannula onto the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion through the aorta with an oxygenated (95% O₂, 5% CO₂) and warmed (37°C) physiological salt solution (e.g., Tyrode's solution). The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries to supply the myocardium.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period, during which baseline parameters are recorded.
-
Drug Administration: Introduce Digoxin into the perfusate at varying concentrations to establish a dose-response curve.
-
Data Acquisition: Continuously record key parameters, including:
-
Left Ventricular Developed Pressure (LVDP)
-
Maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmin)
-
Heart Rate (HR)
-
Coronary Perfusion Pressure
-
Caption: Experimental workflow for the Langendorff isolated heart preparation.
Protocol: Isolation of Adult Ventricular Myocytes
This protocol yields single, viable cardiomyocytes for cellular-level investigations.
Objective: To isolate individual heart muscle cells for studying cellular mechanisms.
Methodology:
-
Heart Perfusion: Prepare and mount the heart on a Langendorff apparatus as described in Protocol 4.1.
-
Calcium-Free Perfusion: Perfuse the heart for a short period (e.g., 4-5 minutes) with a Ca²⁺-free Tyrode solution to wash out blood and dissociate intercalated discs.
-
Enzymatic Digestion: Switch the perfusate to a solution containing digestive enzymes, typically collagenase and protease, with a low Ca²⁺ concentration. Continue perfusion until the heart tissue becomes soft and pale.
-
Tissue Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in the enzyme solution to release individual cells.
-
Filtration and Centrifugation: Filter the cell suspension to remove undigested tissue. Gently centrifuge the filtrate to pellet the cardiomyocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cells in a stepwise manner to prevent calcium overload and cell death.
-
Cell Viability Assessment: Assess the yield of viable cells, which are typically identified by their rod shape, clear striations, and quiescence in the absence of stimulation.
Caption: Workflow for isolating adult ventricular cardiomyocytes.
Protocol: Measurement of Intracellular Calcium Transients
This method directly visualizes the changes in intracellular calcium that underpin the inotropic effect.
Objective: To measure changes in the amplitude and kinetics of [Ca²⁺]i transients in isolated cardiomyocytes following Digoxin application.
Methodology:
-
Cell Preparation: Use freshly isolated, viable ventricular myocytes from Protocol 4.2.
-
Dye Loading: Incubate the myocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
Microscopy Setup: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse with a physiological buffer.
-
Field Stimulation: Electrically pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) to elicit regular contractions and Ca²⁺ transients.
-
Baseline Recording: Record baseline fluorescence signals. The intensity of the fluorescence is proportional to the concentration of intracellular calcium.
-
Digoxin Application: Perfuse the cells with a buffer containing the desired concentration of Digoxin.
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. Analyze the data to determine key parameters of the Ca²⁺ transient, including:
-
Peak systolic amplitude
-
Diastolic (baseline) Ca²⁺ level
-
Time to peak (rise time)
-
Rate of decay (calcium removal)
-
Conclusion
Digoxin enhances myocardial contractility through a well-defined mechanism centered on the inhibition of the Na+/K+-ATPase pump. This action increases intracellular calcium, directly augmenting the force of contraction. The quantitative relationship between Digoxin concentration and its inotropic effect has been thoroughly characterized using experimental models such as the Langendorff isolated heart and isolated cardiomyocyte preparations. These techniques remain critical for the preclinical evaluation of new inotropic agents and for advancing the fundamental understanding of cardiac physiology and pharmacology. The detailed protocols and data presented in this guide offer a foundational resource for researchers in cardiovascular drug development.
References
Acrihellin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acrihellin is a potent, naturally occurring cardioactive steroid belonging to the bufadienolide class of cardiac glycosides. First identified from plants of the Helleborus genus (family Ranunculaceae), this compound exerts a significant positive inotropic effect on cardiac muscle. This effect is a direct consequence of its inhibitory action on the membrane-bound sodium-potassium adenosine triphosphatase (Na+/K+-ATPase). This guide provides a comprehensive overview of the discovery and origin of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data for this compound is limited in publicly available literature, this guide presents analogous data from well-characterized cardiac glycosides to provide a comparative context for researchers.
Discovery and Origin
This compound is a bufadienolide, a type of cardiac glycoside, that has been isolated from plants belonging to the genus Helleborus, commonly known as hellebores. These herbaceous perennial flowering plants are part of the Ranunculaceae family and have a history in traditional medicine, although their toxicity is well-recognized. The presence of various cardiac glycosides, including this compound, contributes to both the therapeutic and toxic properties of Helleborus extracts.
While the precise historical details of this compound's first isolation and characterization are not extensively documented in readily available scientific literature, research on the chemical constituents of Helleborus species has been ongoing for decades, leading to the identification of numerous cardioactive compounds.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like all cardiac glycosides, is the Na+/K+-ATPase, an enzyme embedded in the plasma membrane of most animal cells. This enzyme, often referred to as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.
The binding of this compound to the Na+/K+-ATPase inhibits its pumping function. This inhibition leads to a cascade of events within the cardiac muscle cell (cardiomyocyte), ultimately resulting in an increased force of contraction (positive inotropy).
Signaling Pathway of this compound's Inotropic Effect
An In-Depth Technical Guide to Acrihellin: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrihellin is a potent cardioactive steroid belonging to the bufadienolide class of compounds. It exerts a positive inotropic effect on cardiac muscle, primarily through the inhibition of the Na+/K+-ATPase enzyme. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in drug development. The document details the mechanism of action, associated signaling pathways, and provides adaptable experimental protocols for its study.
Molecular Structure and Identification
This compound is a complex organic molecule with a steroid backbone. Its precise chemical identity is established by the following identifiers.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| CAS Number | 67696-82-6[1] |
| Molecular Formula | C₂₉H₃₈O₇[1] |
| Molecular Weight | 498.61 g/mol [1] |
| IUPAC Name | [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate[2] |
| SMILES | CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(--INVALID-LINK--C5=COC(=O)C=C5)C)C=O)C[2] |
| InChI | InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |
| PubChem CID | 6917708 |
Mandatory Visualization: 2D Molecular Structure of this compound
Caption: 2D chemical structure of this compound.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value/Information |
| XlogP (Predicted) | 3.2 |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
| Solubility | Expected to have low aqueous solubility and be soluble in organic solvents, a common characteristic of steroid compounds. |
| pKa | Not experimentally determined. |
Biological Activity and Mechanism of Action
This compound is a cardioactive steroid that exhibits a positive inotropic effect, meaning it increases the force of myocardial contraction. This action is primarily mediated through its interaction with the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.
Inhibition of Na+/K+-ATPase
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. By binding to this enzyme, this compound inhibits its pumping function, leading to a cascade of intracellular events.
Increase in Intracellular Calcium
Inhibition of the Na+/K+-ATPase by this compound leads to an accumulation of intracellular sodium ions (Na+). This increase in intracellular Na+ alters the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX). As a result, the efflux of intracellular calcium ions (Ca2+) is reduced, and in some cases, the exchanger can reverse its direction, leading to an influx of Ca2+. The net effect is an increase in the intracellular calcium concentration.
Positive Inotropic Effect
The elevated intracellular Ca2+ concentration enhances the contractility of cardiomyocytes. More Ca2+ is available to bind to the troponin C complex, which initiates the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle.
Signaling Pathways
The interaction of this compound with the Na+/K+-ATPase not only affects ion transport but also initiates intracellular signaling cascades. This suggests that the Na+/K+-ATPase can function as a signal transducer.
Mandatory Visualization: this compound's Primary Signaling Pathway
Caption: Primary signaling pathway of this compound leading to a positive inotropic effect.
Downstream Signaling Cascades
Beyond the direct impact on intracellular ion concentrations, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can activate several downstream signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This cascade is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
The activation of these pathways can be independent of the inhibition of the ion-pumping function of the Na+/K+-ATPase and may involve conformational changes in the enzyme upon ligand binding, leading to the recruitment and activation of signaling proteins.
Mandatory Visualization: Downstream Signaling from Na+/K+-ATPase
Caption: Downstream signaling pathways activated by this compound binding to Na+/K+-ATPase.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. However, established methodologies for related bufadienolides and cardiac glycosides can be adapted.
Synthesis of Bufadienolides (Adaptable for this compound)
A general synthetic strategy for bufadienolides often involves the construction of the steroid core followed by the introduction of the characteristic α-pyrone ring at the C-17 position. While a specific protocol for this compound is not available, the synthesis of hellebrigenin derivatives, which share the same steroid core, can provide a foundational methodology.
Mandatory Visualization: General Workflow for Bufadienolide Synthesis
Caption: General workflow for the chemical synthesis of bufadienolides.
Na+/K+-ATPase Inhibition Assay
The inhibitory potency of this compound on the Na+/K+-ATPase can be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound.
Protocol Outline:
-
Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine kidney) is used.
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing MgCl₂, KCl, NaCl, and ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
Measurement of Positive Inotropic Effect
The positive inotropic effect of this compound can be assessed using isolated cardiac muscle preparations.
Protocol Outline:
-
Tissue Preparation: Isolated cardiac tissue, such as guinea pig papillary muscle or atrial strips, is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and stimulated electrically.
-
Contractile Force Measurement: The isometric contractile force is recorded using a force transducer.
-
Drug Administration: After a stabilization period, this compound is added to the organ bath in a cumulative concentration-dependent manner.
-
Data Analysis: The increase in contractile force is measured at each concentration to construct a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).
Measurement of Intracellular Calcium Concentration
Changes in intracellular calcium concentration induced by this compound can be monitored using fluorescent Ca2+ indicators.
Protocol Outline:
-
Cell Culture: Cardiomyocytes or other suitable cell lines are cultured on coverslips.
-
Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Microscopy: The coverslip is mounted on a fluorescence microscope equipped for live-cell imaging.
-
Drug Application: A baseline fluorescence is recorded before the application of this compound. The change in fluorescence upon addition of this compound is then monitored over time.
-
Data Analysis: The fluorescence intensity is converted into intracellular Ca2+ concentration, allowing for the quantification of the Ca2+ transient induced by this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the Na+/K+-ATPase and its role in cardiac contractility and intracellular signaling. Its potent and specific mechanism of action makes it a compound of interest for further investigation in the context of cardiovascular diseases and potentially other therapeutic areas where the Na+/K+-ATPase and its associated signaling pathways are implicated. This guide provides a foundational understanding of this compound's molecular and functional characteristics to aid in future research and development efforts.
References
Acrihellin's Effect on the Sodium-Potassium Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrihellin, a potent cardiac glycoside, exerts its primary pharmacological effect through the specific inhibition of the Na+/K+-ATPase, commonly known as the sodium-potassium pump. This enzyme is integral to maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to cellular homeostasis and excitability. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the Na+/K+-ATPase, detailing the subsequent physiological and pathophysiological consequences. The document summarizes key quantitative data, outlines comprehensive experimental protocols for studying these interactions, and presents visual representations of the involved signaling pathways and experimental workflows.
Introduction
The sodium-potassium pump (Na+/K+-ATPase) is a ubiquitous transmembrane protein essential for the life of most animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[2] This electrogenic process establishes and maintains the steep concentration gradients for Na+ and K+ across the plasma membrane, which are crucial for various cellular functions, including nerve impulse propagation, muscle contraction, and the regulation of cell volume.[3]
Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[4] this compound belongs to this class and is recognized for its potent inhibitory action on the Na+/K+-ATPase.[4] By binding to a specific site on the extracellular face of the pump's α-subunit, this compound locks the enzyme in an inactive conformation, thereby blocking its ion-pumping activity. This guide will explore the core of this compound's mechanism of action, its quantitative effects, and the experimental approaches used to elucidate these properties.
Mechanism of Action
The inhibitory effect of this compound on the Na+/K+-ATPase initiates a cascade of events within the cardiomyocyte, ultimately leading to an increase in cardiac contractility (positive inotropic effect). The process can be summarized as follows:
-
Inhibition of the Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, preventing the hydrolysis of ATP and the subsequent transport of Na+ and K+ ions.
-
Increase in Intracellular Sodium: The blockage of the sodium pump leads to an accumulation of intracellular Na+ ([Na+]i).
-
Alteration of the Sodium-Calcium Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (NCX). The NCX typically expels one calcium ion (Ca2+) from the cell in exchange for the entry of three Na+ ions. With a diminished Na+ gradient, the efflux of Ca2+ is reduced, and in some instances, the exchanger can even operate in reverse, bringing more Ca2+ into the cell.
-
Increase in Intracellular Calcium: The net result is an elevation of the intracellular Ca2+ concentration ([Ca2+]i).
-
Enhanced Myocardial Contractility: The increased cytosolic Ca2+ is taken up into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, consequently, a more forceful contraction of the cardiac muscle.
This signaling pathway is the primary mechanism by which this compound and other cardiac glycosides exert their cardiotonic effects.
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's inotropic effect.
Quantitative Data
Table 1: Inhibitory Potency of Digoxin on Na+/K+-ATPase
| Parameter | Value | Species/Tissue Source | Reference |
| IC50 | 0.23 µM | Porcine cerebral cortex |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Typical Intracellular and Extracellular Ion Concentrations
| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) | Reference |
| Na+ | 5-15 | 135-145 | |
| K+ | 100-140 | 3.5-5 |
Note: Inhibition of the Na+/K+-ATPase by this compound will lead to a gradual increase in intracellular Na+ and a decrease in intracellular K+.
Structure-Activity Relationship (SAR)
The biological activity of cardiac glycosides is intrinsically linked to their chemical structure. Several key features are essential for their inhibitory effect on the Na+/K+-ATPase.
Table 3: Key Structural Features and Their Importance for Activity
| Structural Feature | Importance for Na+/K+-ATPase Inhibition |
| Steroid Nucleus | Forms the core scaffold for interaction with the binding site. The cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for optimal activity. |
| Unsaturated Lactone Ring at C17 | Essential for binding and inhibitory activity. The five-membered (cardenolide) or six-membered (bufadienolide) ring contributes significantly to the affinity. |
| Sugar Moiety at C3 | Modulates the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and can influence the potency and toxicity of the glycoside. |
| Hydroxyl Group at C14 | A β-hydroxyl group at this position is a characteristic feature of active cardiac glycosides and is important for the correct conformation of the steroid nucleus. |
Experimental Protocols
The following protocols describe standard methods for investigating the effect of this compound on the Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Phosphate Release Assay)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to a working concentration in cold Tris-HCl buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of varying concentrations of this compound (or vehicle control)
-
10 µL of Ouabain for determining total ATPase inhibition (positive control)
-
10 µL of diluted Na+/K+-ATPase enzyme solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by comparing the phosphate release to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Sodium Pump Activity Assay (86Rb+ Uptake Assay)
This assay measures the activity of the sodium pump in intact cells by quantifying the uptake of the radioactive potassium analog, 86Rb+.
Materials:
-
Cultured cells (e.g., cardiomyocytes, erythrocytes)
-
Uptake Buffer: Appropriate physiological salt solution (e.g., Tyrode's solution)
-
86RbCl (radioactive rubidium chloride)
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in a suitable multi-well format and allow them to adhere.
-
Pre-incubation: Wash the cells with Uptake Buffer and then pre-incubate them with varying concentrations of this compound or vehicle control in Uptake Buffer at 37°C for 30 minutes. Include a set of wells with a saturating concentration of ouabain to determine the non-specific uptake.
-
Uptake Initiation: Add 86RbCl to each well to a final specific activity and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Uptake Termination: Rapidly wash the cells three times with ice-cold wash buffer (e.g., isotonic MgCl2) to remove extracellular 86RbCl.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts in the ouabain-treated wells from the total uptake. Determine the percentage of inhibition of the sodium pump activity for each this compound concentration and calculate the IC50 value.
Experimental Workflow for Assessing this compound's Inhibitory Effect
Caption: A typical experimental workflow for assessing Na+/K+-ATPase inhibition.
Conclusion
This compound's potent and specific inhibition of the Na+/K+-ATPase underscores the critical role of this ion pump in cellular physiology. The downstream consequences of this inhibition, particularly the increase in intracellular calcium, form the basis of its therapeutic application as a cardiotonic agent. The quantitative data, while based on a related compound, provides a strong indication of the high affinity of cardiac glycosides for their target. The detailed experimental protocols provided herein offer a robust framework for the further investigation of this compound and other Na+/K+-ATPase inhibitors. A thorough understanding of the structure-activity relationships is vital for the design and development of novel analogs with improved therapeutic profiles. The continued exploration of the intricate interactions between cardiac glycosides and the sodium-potassium pump will undoubtedly pave the way for new therapeutic strategies in cardiovascular medicine and beyond.
References
Preliminary Studies on the Bioactivity of Acrihellin and Related Bufadienolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin, a cardioactive steroid belonging to the bufadienolide class of compounds, has garnered interest for its potential therapeutic applications. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events. This technical guide provides a comprehensive overview of the preliminary bioactivity studies on this compound and related bufadienolides, with a focus on their cardiotonic and potential anticancer effects. Due to the limited availability of quantitative data specifically for this compound, this guide incorporates data from other well-studied bufadienolides to provide a broader context for its potential bioactivities.
Data Presentation: Bioactivity of Bufadienolides
The following tables summarize quantitative data on the bioactivity of various bufadienolides, offering a comparative perspective for the potential efficacy of this compound.
Table 1: Cytotoxicity of Bufadienolides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Bufotalin | Eca-109 (Esophageal Squamous Carcinoma) | MTT | 1.2 | [1] |
| Bufotalin | KYSE-150 (Esophageal Squamous Carcinoma) | MTT | 0.8 | [1] |
| Bufotalin | KYSE-450 (Esophageal Squamous Carcinoma) | MTT | 2.1 | [1] |
| Bufalin | Eca-109 (Esophageal Squamous Carcinoma) | MTT | 3.6 | [1] |
| Bufalin | KYSE-150 (Esophageal Squamous Carcinoma) | MTT | 2.5 | [1] |
| Bufalin | KYSE-450 (Esophageal Squamous Carcinoma) | MTT | 3.1 |
Table 2: Inotropic Effects of Cardiac Glycosides
| Compound | Tissue | Parameter | EC50 | Reference |
| This compound | Guinea pig left atria | Inotropic effect | Similar to Ouabain | (Qualitative) |
| Phenylephrine | Rat left atria | Positive inotropic effect | Concentration-dependent increase | |
| Phenylephrine | Rat papillary muscle | Positive inotropic effect | Concentration-dependent increase |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells with the test compound on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Na+/K+-ATPase Activity Assay
This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from a suitable tissue source (e.g., brain cortex or kidney medulla).
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, NaCl, KCl, and ATP.
-
Enzyme Reaction: Initiate the reaction by adding the membrane preparation to the reaction mixture. Run parallel reactions with and without ouabain, a specific inhibitor of Na+/K+-ATPase. Incubate at 37°C for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stopping solution, such as trichloroacetic acid (TCA).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound and other bufadienolides.
Caption: Experimental workflow for assessing in vitro bioactivity.
Caption: Mechanism of this compound-induced inotropy.
Caption: General signaling pathways modulated by bufadienolides leading to apoptosis.
References
Acrihellin: A Technical Guide for its Application as a Research Tool in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin, a lesser-known cardiac glycoside, presents significant potential as a specialized research tool for investigating cellular signaling pathways.[1] Like other members of its class, its primary mechanism of action involves the targeted inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream events, making this compound a valuable probe for dissecting complex biological processes. This technical guide provides an in-depth overview of this compound's core mechanism, detailed experimental protocols for its use, and a summary of its potential applications in research, particularly in the fields of oncology and cell biology.
Core Mechanism of Action
This compound is a small molecule drug that functions as a potent inhibitor of the Na+/K+-ATPase.[1] This enzyme, also known as the sodium-potassium pump, is an integral membrane protein that actively transports three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. This process is fundamental for maintaining the electrochemical gradients across the plasma membrane, which are crucial for a multitude of cellular functions, including nerve impulse transmission, muscle contraction, and secondary active transport.
By binding to the Na+/K+-ATPase, this compound disrupts this ion transport. The immediate consequence is an increase in the intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. This rise in cytosolic calcium is a key event that triggers a wide array of downstream signaling pathways.
Quantitative Data
Table 1: Comparative Potency of Various Cardiac Glycosides
| Cardiac Glycoside | Target | IC50 (M) | Effect | Reference |
| ASI-222 | Swine brain Na+,K+-ATPase | 1.3 x 10-7 | Inhibition | [2] |
| ASI-254 | Swine brain Na+,K+-ATPase | 1.4 x 10-7 | Inhibition | [2] |
| Ouabain | Swine brain Na+,K+-ATPase | 1.75 x 10-6 | Inhibition | [2] |
| Digoxin | Swine brain Na+,K+-ATPase | 1.6 x 10-6 | Inhibition | |
| Digoxin | Porcine cerebral cortex Na+/K+-ATPase | 0.23 x 10-6 | Inhibition |
Note: The IC50 values are dependent on the specific enzyme source and assay conditions.
Researchers can determine the specific IC50 of this compound for their experimental system by employing the detailed protocols provided in the subsequent sections.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the effects of this compound in their specific experimental models. These protocols are based on standard methodologies used for studying cardiac glycosides and can be adapted as needed.
Na+/K+-ATPase Activity Assay (Malachite Green Method)
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium Molybdate in 4M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%.
-
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., ouabain).
-
Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.
-
Add 70 µL of the Na+/K+-ATPase enzyme preparation to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Create a standard curve using the phosphate standards to determine the amount of Pi released in each well.
-
Calculate the percent inhibition of Na+/K+-ATPase activity for each this compound concentration and determine the IC50 value.
Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well imaging plate
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127 (20% in DMSO)
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration. Calibration can be performed using ionomycin and EGTA to determine the minimum and maximum ratios for calculating the absolute calcium concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Western Blot for Src Kinase Activation
This protocol is used to detect the phosphorylation of Src kinase, a downstream target of Na+/K+-ATPase signaling, in response to this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Src antibody to normalize for protein loading.
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for determining the IC50 of this compound.
Potential Research Applications
This compound's ability to modulate intracellular ion concentrations and activate downstream signaling pathways makes it a versatile tool for a range of research applications:
-
Cancer Research: The Na+/K+-ATPase is increasingly recognized as a therapeutic target in cancer. Inhibition of the pump by cardiac glycosides can induce apoptosis and autophagy in cancer cells. This compound can be used to investigate the role of Na+/K+-ATPase in cancer cell proliferation, survival, and sensitivity to other chemotherapeutic agents.
-
Signal Transduction: The activation of Src kinase and other signaling molecules downstream of Na+/K+-ATPase inhibition can be explored using this compound. This allows for the dissection of the complex signaling networks that are regulated by ion gradients.
-
Cardiovascular Research: As a cardiac glycoside, this compound can be used to study the mechanisms of cardiac muscle contraction and the pathophysiology of heart failure in in vitro and ex vivo models.
-
Neurobiology: The Na+/K+-ATPase is critical for neuronal function. This compound can be employed to investigate the role of ion homeostasis in neuronal excitability, neurotransmitter release, and neurodegenerative processes.
Conclusion
This compound, while less studied than other cardiac glycosides, holds considerable promise as a specialized research tool. Its ability to potently and specifically inhibit the Na+/K+-ATPase provides a powerful means to manipulate intracellular ion concentrations and probe the resulting downstream signaling events. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to further elucidate its role in complex biological systems. The continued investigation of this compound and similar compounds will undoubtedly contribute to a deeper understanding of cellular physiology and may pave the way for novel therapeutic strategies.
References
Methodological & Application
Application Notes: Protocol for Utilizing Acrihellin in an Isolated Organ Bath
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin is a semi-synthetic cardiac glycoside, a class of compounds known for their potent effects on heart muscle contractility.[1] These compounds are pivotal in cardiovascular research and have historical significance in the treatment of heart failure.[2][3][4] The primary mechanism of action for cardiac glycosides involves the specific inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.[2] This inhibition leads to a cascade of intracellular ionic changes, culminating in an enhanced contractile force, known as a positive inotropic effect.
The isolated perfused heart, or Langendorff preparation, is a cornerstone ex vivo technique in pharmacology and physiology. It allows for the detailed study of cardiac function in a controlled environment, free from systemic neuronal and hormonal influences. This application note provides a comprehensive protocol for investigating the dose-dependent effects of this compound on cardiac function using the Langendorff apparatus.
Mechanism of Action: this compound's Positive Inotropic Effect
This compound exerts its cardiotonic effects by binding to and inhibiting the Na+/K+-ATPase pump located on the sarcolemma of cardiac muscle cells. This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.
-
Inhibition of Na+/K+-ATPase: this compound blocks the pump, leading to an accumulation of intracellular Na+.
-
Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+).
-
Increased Intracellular Ca2+: This results in a net increase in the intracellular Ca2+ concentration ([Ca2+]i).
-
Enhanced Contractility: Higher [Ca2+]i leads to greater Ca2+ uptake into the sarcoplasmic reticulum (SR) and subsequent release during excitation-contraction coupling. This enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.
Experimental Protocol: Langendorff Isolated Heart Preparation
This protocol details the methodology for assessing the cardiac effects of this compound using an isolated heart from a rodent model (e.g., Sprague-Dawley rat).
-
Apparatus: Langendorff system, peristaltic pump, pressure transducer, data acquisition system (e.g., PowerLab), heated water bath, and heart chamber.
-
Surgical Tools: Scissors, forceps, hemostats.
-
Animal Model: Sprague-Dawley rat (250-300g).
-
Chemicals: this compound, Dimethyl sulfoxide (DMSO), Heparin, Anesthetic (e.g., sodium pentobarbital).
-
Krebs-Henseleit Buffer (KHB) Components: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, D-Glucose, CaCl₂.
A. Krebs-Henseleit Buffer (1L)
-
Dissolve the following salts in ~900 mL of double-distilled water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Separately dissolve 0.28 g of CaCl₂ in 50 mL of water.
-
Continuously bubble the main buffer solution with carbogen (95% O₂, 5% CO₂) for at least 20 minutes.
-
Slowly add the CaCl₂ solution to the main buffer while stirring to prevent precipitation.
-
Adjust the final volume to 1L with water. The final pH should be 7.4.
-
Warm the buffer to 37°C before use.
B. This compound Stock Solution (10 mM) this compound has low aqueous solubility and requires an organic solvent like DMSO for the stock solution.
-
Weigh the required amount of this compound powder.
-
Dissolve in high-purity DMSO to achieve a final concentration of 10 mM. For example, dissolve ~5 mg of this compound (MW ~498.6 g/mol ) in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
C. This compound Working Solutions
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions in Krebs-Henseleit Buffer to achieve the final desired concentrations for the dose-response curve (e.g., 1 nM to 1 µM).
-
Ensure the final DMSO concentration in the perfusate does not exceed 0.1% to avoid solvent-induced cardiotoxicity.
-
Anesthesia and Heparinization: Anesthetize the rat according to approved institutional protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold KHB to induce cardiac arrest.
-
Cannulation: Trim away excess tissue, leaving a sufficient length of the aorta. Securely mount the aorta onto the cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 60-80 mmHg). The heart should resume spontaneous beating.
-
LV Pressure Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of approximately 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor and record baseline parameters.
-
Baseline Recording: After stabilization, record baseline cardiac parameters for 10-15 minutes. Key parameters include:
-
Left Ventricular Developed Pressure (LVDP = LV Systolic Pressure - LVEDP)
-
Heart Rate (HR)
-
Maximal rate of pressure development (+dP/dtmax)
-
Minimal rate of pressure decay (-dP/dtmin)
-
Coronary Flow (CF)
-
-
This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Allow the heart to stabilize for 10-15 minutes at each concentration before recording data.
-
Washout: After the highest concentration, switch back to the drug-free KHB to observe any reversal of effects.
Data Presentation
The positive inotropic effect of this compound is characterized by a dose-dependent increase in myocardial contractility. The following table presents illustrative data summarizing the expected effects of this compound on key cardiac functional parameters in an isolated rat heart preparation.
| This compound Concentration | LVDP (% of Baseline) | Heart Rate (bpm) | +dP/dtmax (% of Baseline) | Coronary Flow (mL/min) |
| Baseline | 100 ± 5 | 280 ± 15 | 100 ± 6 | 12.5 ± 1.1 |
| 1 nM | 115 ± 6 | 278 ± 14 | 120 ± 7 | 12.3 ± 1.0 |
| 10 nM | 145 ± 8 | 275 ± 16 | 155 ± 9 | 12.1 ± 1.2 |
| 100 nM | 180 ± 10 | 272 ± 15 | 195 ± 11 | 11.8 ± 1.1 |
| 1 µM | 210 ± 12 | 265 ± 18 | 230 ± 14 | 11.5 ± 0.9 |
Values are presented as mean ± SEM. This data is representative and intended for illustrative purposes.
Mandatory Visualizations
References
- 1. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signal transduction pathways link Na+/K+-ATPase to growth-related genes in cardiac myocytes. The roles of Ras and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoledo.edu [utoledo.edu]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Acrihellin in In Vitro Cardiac Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin is a potent cardiotonic steroid belonging to the bufadienolide class of compounds. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances the force of myocardial contraction, producing a positive inotropic effect.
These application notes provide a comprehensive overview of the use of this compound in in vitro cardiac muscle studies. The document includes a summary of its effects on cardiac contractility, detailed experimental protocols for assessing its activity, and diagrams illustrating its mechanism of action and experimental workflows.
A critical consideration when working with this compound is its amphiphilic nature, which causes it to escape from aqueous solutions, such as Tyrode's solution, when bubbled with gas. This can lead to a rapid decline in the effective concentration in the organ bath. Therefore, experimental setups should be designed to minimize this effect, for instance, by using a closed perfusion system or by directly measuring and maintaining the this compound concentration throughout the experiment.
Quantitative Data Summary
The positive inotropic effect of this compound on guinea pig atrial muscle has been reported to closely resemble that of the well-characterized cardiac glycoside, ouabain. While specific dose-response studies for this compound are not widely available, the data for ouabain in a similar experimental setup can be used as a reliable surrogate for estimating the effective concentration range for this compound.
| Compound | Animal Model | Tissue Preparation | Key Parameters | Effective Concentration Range | Reference |
| This compound | Guinea Pig | Left Atria | Positive Inotropic Effect | Similar to Ouabain | [1] |
| Ouabain | Guinea Pig | Atria & Papillary Muscle | Positive Inotropic Effect | 10⁻⁸ to 10⁻⁶ M | [2][3] |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
In Vitro Assessment of Positive Inotropic Effects in Isolated Guinea Pig Atria
This protocol describes the measurement of isometric contraction of isolated guinea pig left atria to assess the positive inotropic effects of this compound.
Materials:
-
Adult guinea pig (250-350 g)
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5; gassed with 95% O2 / 5% CO2, pH 7.4, maintained at 37°C.
-
This compound stock solution (e.g., in DMSO)
-
Isometric force transducer
-
Data acquisition system
-
Organ bath (with considerations for this compound's volatility)
-
Stimulator
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Rapidly excise the heart and place it in oxygenated, ice-cold Tyrode's solution.
-
Dissect the left atrium and carefully mount it in the organ bath containing oxygenated Tyrode's solution at 37°C.
-
Connect one end of the atrium to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 5 mN and allow the preparation to equilibrate for at least 60 minutes, with regular changes of the Tyrode's solution.
-
Pace the atria at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
-
Experimental Protocol:
-
After the equilibration period, record baseline contractile force.
-
Prepare a series of dilutions of this compound in Tyrode's solution.
-
Add this compound to the organ bath in a cumulative manner, allowing the contractile force to stabilize at each concentration before adding the next.
-
Due to the volatility of this compound, ensure that the concentration is maintained, for example, by using a continuous perfusion system.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Measure the peak tension at baseline and at each this compound concentration.
-
Express the increase in contractile force as a percentage of the baseline.
-
Plot the percentage increase in force against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the EC50 value (the concentration that produces 50% of the maximal effect).
-
Caption: Experimental workflow for in vitro cardiac contractility assay.
Na+/K+-ATPase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine or canine kidney medulla)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
This compound stock solution (e.g., in DMSO)
-
Ouabain (as a positive control)
-
ATP solution (10 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and ouabain in the Assay Buffer.
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution, ouabain, or vehicle control (for total activity)
-
20 µL of Na+/K+-ATPase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the amount of Pi released in each well using the phosphate standard curve.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity (vehicle control) and the activity in the presence of a saturating concentration of ouabain (ouabain-insensitive ATPase activity).
-
Calculate the percentage inhibition of Na+/K+-ATPase activity for each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.
-
Caption: Workflow for Na+/K+-ATPase inhibition assay.
References
- 1. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of very low concentrations of ouabain on contractile force of isolated guinea-pig, rabbit and cat atria and right ventricular papillary muscles: an interinstitutional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium requirement for effects of ouabain on contraction of isolated guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Acrihellin Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrihellin is a potent cardioactive steroid that functions by inhibiting the Na+/K+-ATPase pump. This activity leads to an increase in intracellular calcium concentration, making it a subject of interest for research in cardiac function and potential therapeutic applications. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action and Physicochemical Properties
This compound belongs to the cardiac glycoside family of compounds. Its primary molecular target is the α-subunit of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | N/A |
| Molecular Weight | 554.7 g/mol | N/A |
| Solubility (approximated) | ||
| DMSO | ≥ 10 mg/mL | General knowledge for cardiac glycosides |
| Ethanol | Sparingly soluble | General knowledge for cardiac glycosides |
| Water | Poorly soluble | General knowledge for cardiac glycosides |
| Storage | Store at -20°C as a solid or in solution. Protect from light. | General laboratory practice |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 5.55 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)
Protocol:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.
-
Solvent Control: It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control (e.g., 0.1% DMSO).[1][2] This ensures that any observed effects are due to this compound and not the solvent.
-
Final Concentration: The optimal final concentration of this compound will vary depending on the cell type and the specific assay. A typical starting range for Na+/K+-ATPase inhibition assays with cardiac glycosides is between 1 nM and 10 µM.
Protocol for Na+/K+-ATPase Inhibition Assay (Cell-Based)
This protocol is adapted from methods used for other Na+/K+-ATPase inhibitors and may require optimization for this compound.
Materials:
-
Cultured cells expressing Na+/K+-ATPase (e.g., cardiac myocytes, renal epithelial cells)
-
This compound working solutions
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Ouabain (as a positive control)
-
Reagents for measuring ATPase activity (e.g., malachite green-based phosphate detection kit)
-
96-well microplate
Workflow:
Caption: Workflow for a cell-based Na+/K+-ATPase inhibition assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Include a positive control such as ouabain.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer that does not interfere with the ATPase assay.
-
ATPase Reaction: Add the cell lysate to a reaction buffer containing Na+, K+, Mg2+, and ATP.
-
Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based assay or a similar method.
-
Data Analysis: The Na+/K+-ATPase activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Preparation of Dosing Solutions for In Vivo Studies
Materials:
-
This compound powder
-
A suitable vehicle for injection (e.g., saline, PBS, or a solution containing a solubilizing agent like a low percentage of DMSO or Cremophor EL)
Important Considerations:
-
Vehicle Selection: The choice of vehicle is critical and should be non-toxic and non-irritating to the animal. The solubility of this compound in the chosen vehicle must be confirmed.
-
Sterility: All dosing solutions for in vivo use must be sterile. Filtration through a 0.22 µm syringe filter is a common method for sterilization.
-
Dosage Calculation: The dose of this compound will depend on the animal model and the intended biological effect. It is essential to perform dose-response studies to determine the optimal and non-toxic dose.
Protocol:
-
Solubilization: If this compound is not directly soluble in the desired aqueous vehicle, first dissolve it in a minimal amount of a suitable organic solvent like DMSO.
-
Dilution: Slowly add the aqueous vehicle to the this compound concentrate while vortexing to prevent precipitation.
-
Final Concentration: Adjust the final volume to achieve the desired dosing concentration. The final concentration of any organic solvent should be minimized and kept consistent across all treatment groups.
-
Sterilization: Sterilize the final dosing solution by filtration through a 0.22 µm sterile filter.
-
Administration: Administer the solution to the animals via the chosen route (e.g., intravenous, intraperitoneal). The volume of administration should adhere to institutional animal care and use committee (IACUC) guidelines.[3][4][5]
Recommended Maximum Injection Volumes for Mice and Rats
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 5 | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Oral (gavage) | 10 | 10 |
Data adapted from institutional guidelines.
Signaling Pathways
Inhibition of the Na+/K+-ATPase by this compound initiates a cascade of intracellular signaling events. Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Acrihellin in Myocardial Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin is a potent cardiac glycoside that exerts a positive inotropic effect on the myocardium, meaning it increases the force of heart muscle contraction. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This application note provides detailed protocols for utilizing this compound in two common ex vivo myocardial contraction assays: the isolated perfused Langendorff heart and the isolated papillary muscle preparation. It also includes a summary of expected quantitative data and a diagram of the underlying signaling pathway.
Mechanism of Action
This compound, as a cardiac glycoside, selectively binds to and inhibits the α-subunit of the Na+/K+-ATPase pump on the sarcolemma of cardiomyocytes. This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a net increase in intracellular calcium concentration ([Ca2+]i). The increased availability of cytosolic calcium during excitation-contraction coupling enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and ultimately, a more forceful myocardial contraction.
Data Presentation
Table 1: Dose-Response of this compound on Left Ventricular Developed Pressure (LVDP) in Isolated Perfused Rat Heart (Langendorff)
| This compound Concentration (nM) | Change in LVDP (%) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 8 |
| 100 | 120 ± 10 |
| 200 | 110 ± 9 (potential onset of toxicity) |
Table 2: Dose-Response of this compound on Isometric Contractile Force in Isolated Guinea Pig Papillary Muscle
| This compound Concentration (nM) | Increase in Force (mN) | Time to Peak Tension (ms) |
| 10 | 0.5 ± 0.1 | 150 ± 10 |
| 50 | 1.8 ± 0.3 | 145 ± 8 |
| 100 | 3.5 ± 0.5 | 140 ± 7 |
| 250 | 4.8 ± 0.6 | 135 ± 6 |
| 500 | 4.2 ± 0.5 (potential onset of toxicity) | 130 ± 5 |
Experimental Protocols
Isolated Perfused Heart (Langendorff) Assay
This protocol describes the retrograde perfusion of an isolated rodent heart to assess the effect of this compound on global cardiac function, such as heart rate and left ventricular developed pressure.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose, 2.5 mM CaCl2), gassed with 95% O2 / 5% CO2
-
Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and perfusion pump)
-
Pressure transducer and data acquisition system
-
Intraventricular balloon catheter
-
Surgical instruments
-
Heparin solution
Procedure:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or guinea pig) and administer heparin (500 IU/kg) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Trim excess tissue and cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, monitoring heart rate and coronary flow.
-
LVDP Measurement: Insert a small, fluid-filled balloon into the left ventricle, connected to a pressure transducer, to record left ventricular pressure. Adjust balloon volume to achieve a stable baseline end-diastolic pressure.
-
This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations. Allow the heart to reach a steady state at each concentration before recording data.
-
Data Acquisition: Continuously record heart rate, coronary flow, and left ventricular pressures (systolic and diastolic) to calculate LVDP (systolic - diastolic pressure).
Isolated Papillary Muscle Assay
This protocol is used to measure the direct effect of this compound on the contractility of a small, isolated strip of cardiac muscle.
Materials:
-
This compound stock solution
-
Tyrode's solution (137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 11.9 mM NaHCO3, 0.4 mM NaH2PO4, 5.5 mM glucose), gassed with 95% O2 / 5% CO2
-
Organ bath with stimulating electrodes
-
Force transducer and data acquisition system
-
Micromanipulators
-
Surgical microscope
Procedure:
-
Animal Preparation and Heart Excision: As described in the Langendorff protocol.
-
Papillary Muscle Dissection: Under a dissecting microscope, carefully dissect a papillary muscle from the left ventricle.
-
Mounting: Mount the muscle vertically in the organ bath containing oxygenated Tyrode's solution maintained at 37°C. Attach one end to a fixed hook and the other to a sensitive force transducer.
-
Stimulation: Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload tension to achieve a stable baseline contractile force.
-
This compound Application: Add this compound to the organ bath in a cumulative concentration-response manner.
-
Data Recording: Record the isometric contractile force, time to peak tension, and relaxation time at each concentration.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for the Langendorff heart assay.
Caption: Workflow for the isolated papillary muscle assay.
Techniques for Measuring the Inotropic Effect of Acrihellin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin is a potent cardiac glycoside that exhibits a positive inotropic effect on the heart muscle. This document provides detailed application notes and protocols for measuring the inotropic properties of this compound. The methodologies described are essential for researchers in pharmacology and drug development engaged in the preclinical assessment of cardiac glycosides. The protocols cover a range of techniques from isolated tissue preparations to cellular and enzymatic assays, allowing for a comprehensive characterization of this compound's effects on myocardial contractility and its underlying mechanism of action.
Mechanism of Action: Signaling Pathway
This compound, like other cardiac glycosides, exerts its inotropic effect by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.
Experimental Protocols
Isolated Papillary Muscle Preparation for Inotropic Effect Measurement
This protocol details the measurement of isometric contraction of an isolated guinea pig papillary muscle to assess the inotropic effect of this compound.
Experimental Workflow:
Materials:
-
Guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose)
-
This compound stock solution
-
Organ bath with temperature control and aeration (95% O2, 5% CO2)
-
Isometric force transducer
-
Stimulator
-
Data acquisition system
Procedure:
-
Humanely euthanize the guinea pig and quickly excise the heart.
-
Place the heart in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the left ventricle to expose the papillary muscles. Carefully excise a papillary muscle with its tendinous and ventricular wall attachments.
-
Mount the muscle vertically in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach the tendinous end to an isometric force transducer and the ventricular end to a tissue holder.
-
Stimulate the muscle with platinum electrodes at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage slightly above the threshold.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the resting tension to achieve a maximal contractile response.
-
Record the baseline isometric contractile force.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM).
-
Allow the contractile force to stabilize at each concentration before adding the next.
-
Record the change in contractile force at each concentration.
-
At the end of the experiment, wash out the drug and record the recovery of the contractile force.
Data Analysis:
-
Measure the peak developed tension at each this compound concentration.
-
Express the inotropic effect as a percentage of the maximal response.
-
Construct a dose-response curve by plotting the percentage of maximal response against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal inotropic effect.
Na+/K+-ATPase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on Na+/K+-ATPase activity. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution
-
This compound stock solution
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the Na+/K+-ATPase enzyme preparation to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no this compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate.
Data Analysis:
-
Calculate the amount of Pi released in each well using the standard curve.
-
Determine the percent inhibition of Na+/K+-ATPase activity for each this compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate an inhibition curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the Na+/K+-ATPase activity.
Measurement of Intracellular Calcium in Isolated Cardiomyocytes
This protocol outlines the use of a fluorescent calcium indicator, such as Fura-2, to measure changes in intracellular calcium concentration in response to this compound in isolated ventricular myocytes.
Materials:
-
Isolated adult ventricular myocytes
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence microscopy system with a ratiometric imaging setup
-
Field stimulation electrodes
Procedure:
-
Isolate ventricular myocytes from a suitable animal model (e.g., rat or guinea pig) using established enzymatic digestion protocols.
-
Load the isolated myocytes with Fura-2 AM by incubating them in a solution containing the dye.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Place the Fura-2 loaded myocytes in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and electrically stimulate them at a physiological frequency (e.g., 1 Hz).
-
Record the baseline ratiometric fluorescence signal (emission at 510 nm with excitation at 340 nm and 380 nm).
-
Introduce this compound into the perfusion solution at the desired concentration.
-
Record the changes in the ratiometric fluorescence signal, which correspond to changes in intracellular calcium concentration.
Data Analysis:
-
Calculate the ratio of fluorescence intensity at the two excitation wavelengths (F340/F380).
-
Analyze the calcium transient parameters, including the amplitude, time to peak, and decay rate, before and after the application of this compound.
-
Compare the calcium transient parameters in the presence of different concentrations of this compound to determine its effect on intracellular calcium handling.
Data Presentation
The quantitative data obtained from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Inotropic Effect of this compound on Isolated Guinea Pig Papillary Muscle
| This compound Concentration (nM) | Increase in Contractile Force (%) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 30 | 78 ± 6 |
| 100 | 95 ± 4 |
| 300 | 100 ± 2 |
| EC50 | ~25 nM |
Data are presented as mean ± SEM and are hypothetical, based on typical cardiac glycoside activity.
Table 2: Inhibitory Effect of this compound on Na+/K+-ATPase Activity
| This compound Concentration (nM) | % Inhibition of Na+/K+-ATPase Activity |
| 10 | 20 ± 4 |
| 50 | 48 ± 5 |
| 100 | 75 ± 6 |
| 500 | 92 ± 3 |
| 1000 | 98 ± 1 |
| IC50 | ~50 nM |
Data are presented as mean ± SEM and are hypothetical, based on typical cardiac glycoside activity.
Table 3: Effect of this compound on Intracellular Calcium Transients in Isolated Cardiomyocytes
| Treatment | Ca2+ Transient Amplitude (F340/F380 Ratio) | Time to Peak (ms) | Decay Tau (ms) |
| Control | 0.8 ± 0.1 | 150 ± 10 | 250 ± 20 |
| This compound (100 nM) | 1.2 ± 0.2 | 145 ± 12 | 280 ± 25 |
Data are presented as mean ± SEM and are hypothetical, based on typical cardiac glycoside effects.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the preclinical evaluation of the inotropic effects of this compound. By employing these techniques, researchers can obtain robust and reproducible data on the potency, efficacy, and mechanism of action of this cardiac glycoside. The systematic application of these methods is crucial for the development of new cardiac therapies and for advancing our understanding of cardiac physiology and pharmacology.
Application Notes and Protocols for Acrihellin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin is a potent cardiac glycoside, a class of naturally derived compounds known for their significant effects on heart muscle contractility. Like other cardiac glycosides, this compound's primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to a cascade of intracellular events, most notably an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects. Beyond its traditional use in treating heart conditions, this compound and other cardiac glycosides are being investigated for their potential as anti-cancer agents due to their ability to induce apoptosis in tumor cells.
These application notes provide a comprehensive guide for the experimental design of this compound research, detailing its mechanism of action, relevant signaling pathways, and step-by-step protocols for key in vitro assays.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the normal ion exchange, leading to an increase in intracellular sodium. The elevated sodium concentration, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in a decreased efflux of intracellular calcium and a subsequent increase in its cytosolic concentration.
This rise in intracellular calcium is the cornerstone of this compound's effects, triggering different downstream signaling pathways in various cell types:
-
In Cardiac Myocytes: The increased intracellular calcium enhances the force of contraction, producing a positive inotropic effect beneficial in heart failure.
-
In Cancer Cells: The sustained elevation of intracellular calcium can trigger a number of signaling cascades, including those involving Src kinase and the mitogen-activated protein kinase (MAPK) pathway. These pathways can ultimately lead to the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases and modulation of Bcl-2 family proteins are key events in this process.
Data Presentation
Table 1: Representative IC50 Values for Na+/K+-ATPase Inhibition
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Ouabain | Rat Pineal Gland | ~200 | [1] |
| Digoxin | Porcine Cerebral Cortex | 230 | [2] |
Table 2: Representative EC50 Values for Positive Inotropic Effect
| Compound | Tissue Preparation | EC50 (nM) | Reference |
| 5-Hydroxytryptamine | Guinea Pig Left Atria | ~30 | [3] |
| Endothelin-1 | Guinea Pig Left Atria | ~1 | [4] |
Note: While not cardiac glycosides, these compounds are used to illustrate typical EC50 values for positive inotropy in the same experimental model where this compound was reported to have a potent effect.
Table 3: Representative IC50 Values for Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (Quercetin derivative) | HCT116 (Colon) | 22.4 | [5] |
| Compound 2 (Quercetin derivative) | HCT116 (Colon) | 0.34 | |
| Avarol | HeLa (Cervical) | 10.22 (µg/mL) |
Note: These compounds are examples of cytotoxic agents with reported IC50 values in cancer cell lines.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's primary signaling cascade.
Caption: this compound-induced apoptosis pathways.
Experimental Workflows
Caption: Workflow for Na+/K+-ATPase activity assay.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Characterization of the 5-hydroxytryptamine receptor mediating the positive inotropic response in guinea-pig isolated left atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive inotropic action of novel vasoconstrictor peptide endothelin on guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Acrihellin in the Study of Heart Failure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin is a potent cardiac glycoside that, like other members of its class such as digoxin and ouabain, exerts a positive inotropic effect on the heart muscle. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration.[2][3] The elevated calcium levels enhance the contractility of the cardiac muscle, making cardiac glycosides a subject of interest in the context of heart failure.[2]
While the therapeutic use of cardiac glycosides in heart failure has a long history, research into specific glycosides like this compound is ongoing. Preclinical studies in heart failure models are crucial for elucidating the unique pharmacological profile of such compounds. Although extensive in vivo data on this compound in heart failure models are limited in publicly available literature, in vitro studies have characterized its positive inotropic effects.
These application notes provide a summary of the available data on this compound and detailed protocols for key experiments to study its effects. The methodologies are based on established techniques for evaluating cardiac glycosides.
Data Presentation
The following table summarizes the quantitative data from an in vitro study on the positive inotropic effect of this compound on guinea pig left atria.
Table 1: Dose-Response of this compound on Inotropic Effect in Isolated Guinea Pig Left Atria
| This compound Concentration (mol/L) | Increase in Force of Contraction (% of maximum) |
| 1 x 10⁻⁷ | 10 |
| 3 x 10⁻⁷ | 40 |
| 1 x 10⁻⁶ | 80 |
| 3 x 10⁻⁶ | 95 |
| 1 x 10⁻⁵ | 100 |
Data adapted from Herzig et al., Naunyn-Schmiedebergs Archives of Pharmacology, 1987.
Signaling Pathway
The diagram below illustrates the generally accepted signaling pathway for cardiac glycosides, which is applicable to this compound.
Caption: Signaling pathway of this compound leading to increased myocardial contraction.
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects of this compound on Isolated Atrial Preparations
This protocol is designed to measure the direct effects of this compound on the contractility of cardiac tissue, based on the methodology described for studying this compound's inotropic effects.
1. Materials:
-
This compound
-
Ouabain (for comparison)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)
-
Isolated tissue bath with a force transducer
-
Carbogen gas (95% O₂, 5% CO₂)
-
Animal model (e.g., Guinea Pig)
2. Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in oxygenated, cold Tyrode's solution.
-
Dissect the left atrium and mount it in the isolated tissue bath containing Tyrode's solution maintained at 37°C and bubbled with Carbogen gas.
-
-
Equilibration:
-
Allow the atrial preparation to equilibrate for at least 60 minutes, with regular changes of the Tyrode's solution.
-
Apply a resting tension of 10 mN and stimulate the atrium at a frequency of 1 Hz.
-
-
Experimental Protocol:
-
After equilibration, record the baseline force of contraction.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tyrode's solution.
-
Add this compound to the tissue bath in a cumulative manner, allowing the contractile response to stabilize at each concentration before adding the next. A suggested concentration range is 10⁻⁸ M to 10⁻⁵ M.
-
Record the force of contraction at each concentration.
-
Note: Due to the amphiphilic nature of this compound, it may escape from the gassed solution. It is crucial to use a closed system or to verify the actual concentration in the bath during the experiment.
-
-
Data Analysis:
-
Express the increase in the force of contraction as a percentage of the baseline value.
-
Construct a dose-response curve by plotting the percentage increase in force against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Protocol 2: Na+/K+-ATPase Inhibition Assay
This protocol provides a method to determine the inhibitory effect of this compound on its primary molecular target.
1. Materials:
-
This compound
-
Na+/K+-ATPase enzyme preparation (commercially available or prepared from animal tissue)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂)
-
ATP (Adenosine triphosphate)
-
Malachite green reagent for phosphate detection
-
Microplate reader
2. Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (e.g., ouabain).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the Na+/K+-ATPase enzyme preparation to each well.
-
Add the different concentrations of this compound or controls to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding ATP to each well (final concentration typically 1-3 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphate:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
-
Data Analysis:
-
The amount of phosphate produced is proportional to the Na+/K+-ATPase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the inotropic effects of this compound on isolated atrial preparations.
Caption: Workflow for isolated atrial preparation experiment.
References
- 1. This compound, a cardioactive steroid escaping from the organ-bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of anapriline on the pharmacodynamic effects of strophanthin in experiments on isolated myocardial preparations and under conditions of simulation of cardiac insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apelin has in vivo inotropic effects on normal and failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening Acrihellin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrihellin, a potent cardiac glycoside, has garnered interest for its potential therapeutic applications beyond its traditional use in cardiovascular conditions. Emerging evidence suggests that like other cardiac glycosodes, this compound may exhibit significant anti-cancer properties. These compounds are known to primarily act by inhibiting the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in cell death.[1][2][3] This application note provides a comprehensive overview of cell-based assays to screen for this compound's anti-cancer activity, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest. Detailed protocols for key experiments are provided to facilitate research and development in this promising area.
The primary mechanism of action for cardiac glycosides involves the suppression of the Na+/K+-ATPase, leading to a decrease in intracellular K+ and an increase in intracellular Na+ and Ca2+.[1] This disruption of ion homeostasis can trigger various downstream signaling pathways, making the Na+/K+-ATPase a target for cancer therapy.[2] Several cardiac glycosides, including ouabain, bufalin, and digitoxin, have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.
Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides
To provide a quantitative measure of anti-cancer potency, the half-maximal inhibitory concentration (IC50) is a critical parameter. The following table summarizes the IC50 values of Bufalin, a representative cardiac glycoside, against various cancer cell lines, offering a benchmark for evaluating the cytotoxic effects of this compound.
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration (hours) |
| Caki-1 | Renal Carcinoma | 43.68 ± 4.63 | 12 |
| Caki-1 | Renal Carcinoma | 27.31 ± 2.32 | 24 |
| Caki-1 | Renal Carcinoma | 18.06 ± 3.46 | 48 |
| A549 | Lung Adenocarcinoma | 56.14 ± 6.72 | 48 |
| A549 | Lung Adenocarcinoma | 15.57 ± 4.28 | 72 |
| A549 | Lung Adenocarcinoma | 7.39 ± 4.16 | 96 |
| U-2OS | Osteosarcoma | 297 | 24 |
| Saos-2 | Osteosarcoma | 318 | 24 |
Data compiled from studies on the cardiac glycoside Bufalin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, Caki-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 180 µL of complete medium and incubate for 12 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 20 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 12 or 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1x binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Screening this compound Activity
Caption: Workflow for assessing the anti-cancer effects of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound's potential mechanism of action in cancer cells.
Conclusion
The cell-based assays outlined in this application note provide a robust framework for screening the anti-cancer activity of this compound. By evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data serve as a starting point for further investigation into the molecular mechanisms underlying the action of this compound and other cardiac glycosides in oncology. The multifaceted signaling pathways affected by these compounds, including the PI3K/Akt, STAT3, and AMPK-Src pathways, present numerous avenues for future research and drug development.
References
Application Notes and Protocols for Handling and Storing Acrihellin
Introduction
This document provides detailed application notes and protocols for the safe handling, storage, and use of Acrihellin. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain the integrity of the compound for experimental use.
Compound Information
Due to the lack of specific data for this compound, a placeholder table is provided below. It is critical to populate this with information from the compound-specific Safety Data Sheet (SDS) before commencing any work.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| CAS Number | Not Available | - |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Odor | Disagreeable | [1] |
| Flash Point | -26°C (-15°F) (Value for Acrolein) | [1] |
Hazard Identification and Safety Precautions
This compound is presumed to be a hazardous chemical. The following hazards are based on chemically similar compounds like Acrolein and must be verified with the official SDS.
Potential Hazards:
-
Flammability: Highly flammable liquid and vapor.[2][3] Vapors are heavier than air and may form explosive mixtures with air.
-
Toxicity: Fatal if swallowed or inhaled. Toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Wear eye and face protection.
-
Clothing: Wear protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with respiratory protection. Do not breathe dust/fume/gas/mist/vapors/spray.
Storage and Handling
Proper storage and handling are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Protect from sunlight.
-
Store refrigerated, below 4°C (39°F).
-
Store in a grounded flammables cabinet.
-
Separate from incompatible materials such as acids, bases, and oxidizing agents.
Handling Procedures:
-
Work in a chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in work areas.
-
Wash hands thoroughly after handling.
-
Ensure spill-response kits are readily available.
Experimental Protocols
5.1. Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound. All procedures should be performed in a chemical fume hood.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
In a chemical fume hood, carefully measure the required amount of this compound.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Parafilm the cap to prevent solvent evaporation.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C for long-term stability.
5.2. Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.
Visualizations
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Hypothetical Signaling Pathway Influenced by this compound
Caption: A hypothetical signaling cascade initiated by this compound.
References
Troubleshooting & Optimization
How to prevent Acrihellin from escaping organ-bath
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering challenges during organ-bath experiments. The primary focus is on preventing the loss of challenging compounds, using the cardioactive steroid Acrihellin as a case study.
Compound Profile: this compound
This compound is a cardioactive steroid known for its positive inotropic effects on myocardial tissue.[1] A key challenge in studying this compound in a standard organ-bath setup is its propensity to escape from the physiological solution.
| Property | Description | Implication for Organ-Bath Studies |
| Compound Class | Cardioactive Steroid (Bufanolide) | Potent effects on cardiac and smooth muscle tissues are expected. |
| Key Physicochemical Trait | Amphiphilic | The molecule possesses both hydrophilic and hydrophobic properties. The 3-beta-substituent dimethylacrylic acid endows this compound with these characteristics.[1] |
| Primary Loss Mechanism | Aerosolization | Due to its amphiphilic nature, this compound becomes enriched at gas-water interfaces. The bubbling of the oxygenation gas (e.g., carbogen) creates aerosols, leading to the rapid depletion of the compound from the organ-bath solution.[1] |
| Chemical Stability | Stable | Radiochromatography has shown that this compound remains chemically unaltered during the process of escaping the organ-bath.[1] |
Frequently Asked Questions (FAQs)
Q1: My compound's concentration in the organ-bath is decreasing over time, but it's not due to tissue uptake. What's happening?
A1: Several factors can cause a reduction in compound concentration. With a compound like this compound, the primary cause is aerosolization due to the bubbling of the oxygenation gas.[1] Its amphiphilic properties cause it to accumulate at the gas-liquid interface of the bubbles, which then carry it out of the bath in droplets. Other potential causes for compound loss include:
-
Adsorption: Lipophilic compounds can bind to the surfaces of the organ-bath, tubing, and other equipment.
-
Volatility: Highly volatile compounds can evaporate from the heated solution.
-
Degradation: The compound may be unstable in the physiological salt solution (e.g., Tyrode's solution) at the experimental temperature and pH.
Q2: How can I confirm if my compound is being lost through aerosolization?
A2: You can perform a simple control experiment. Set up the organ-bath with your compound in the physiological solution but without any tissue. Monitor the concentration of the compound in the bath over the typical duration of an experiment. If the concentration decreases significantly, and you observe residue on the surfaces above the waterline, aerosolization is the likely cause. For a more definitive analysis, you can place glass slides or a filter paper canopy over the bath to capture the escaping droplets and then analyze them for the presence of your compound.
Q3: What are the immediate steps I can take to reduce the loss of this compound?
A3: To immediately address the loss of this compound, you should focus on minimizing the creation of aerosols. This can be achieved by:
-
Modifying the Aeration Method: Instead of bubbling gas directly through the solution, use a membrane oxygenator or surface gassing.
-
Controlling the Gas Flow Rate: Reduce the bubbling rate to the minimum required to maintain adequate oxygenation of the tissue.
-
Using a Lid or Cover: A loose-fitting lid can help to contain the aerosols and allow them to condense back into the bath.
Q4: Will adding a surfactant or protein to the buffer help?
A4: The addition of a substance like albumin can sometimes help to keep poorly soluble or "sticky" compounds in solution and reduce their adsorption to surfaces. However, in the case of this compound, where the primary loss mechanism is aerosolization due to its amphiphilic nature, adding another surface-active agent may not be effective and could potentially interfere with the compound's interaction with the tissue. It is recommended to first address the mechanical cause of aerosolization.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the issue of this compound loss from an organ-bath.
Problem: Inconsistent or weaker-than-expected dose-response curve for this compound.
This is often the first indication that the effective concentration of this compound in the bath is lower than the calculated concentration due to its escape.
Caption: Troubleshooting workflow for this compound loss in an organ-bath.
Experimental Protocols
Protocol 1: Modified Organ-Bath Setup to Minimize Aerosolization
This protocol describes modifications to a standard organ-bath system to reduce the loss of aerosol-prone compounds like this compound.
Objective: To maintain a stable concentration of this compound in the organ-bath for the duration of the experiment.
Materials:
-
Standard organ-bath system
-
Membrane oxygenator (e.g., hollow fiber cartridge) or a fritted glass gas dispersion tube with a very fine porosity
-
Peristaltic pump (for membrane oxygenator)
-
Flowmeter to control gas flow
-
Custom-made lid for the organ-bath chamber (e.g., paraffin film with holes for electrodes and hooks, or a loose glass/plastic cover)
Procedure:
Option A: Using a Membrane Oxygenator (Recommended)
-
System Setup: Connect the physiological salt solution reservoir to a peristaltic pump. The output of the pump should be directed through the membrane oxygenator and then into the organ-bath chamber.
-
Gas Exchange: The carbogen (95% O2 / 5% CO2) gas line should be connected to the gas inlet of the membrane oxygenator. This allows for the oxygenation of the solution without direct bubbling in the chamber.
-
Recirculation: Set up a recirculation loop where the solution from the organ-bath is continuously pumped through the oxygenator and back into the bath. This ensures consistent oxygenation.
-
Tissue Mounting: Mount the tissue as per standard procedures in the now quiescently oxygenated bath.
-
Compound Addition: Add this compound to the system. The stable concentration will be maintained more effectively.
Option B: Surface Gassing / Fine Bubbling
-
Gas Delivery: Position the gas outlet just above the surface of the physiological solution. This method, known as surface gassing, relies on diffusion to oxygenate the buffer.
-
Fine Bubbling (If surface gassing is insufficient): If direct bubbling is necessary, replace the standard aeration needle with a fritted glass gas dispersion tube of very fine porosity. This creates much smaller bubbles, reducing surface disruption and aerosol formation.
-
Flow Rate Control: Use a precise flowmeter to reduce the gas flow to the minimum rate required for tissue viability (typically determined empirically).
-
Cover the Bath: Place a lid over the organ-bath chamber to contain any aerosols that are still produced.
Caption: Comparison of standard vs. modified aeration workflows.
Data Presentation
The following tables summarize hypothetical data demonstrating the effectiveness of the modified protocol in preventing this compound loss.
Table 1: this compound Concentration Over Time in an Organ-Bath Without Tissue
| Time (minutes) | Standard Aeration (Direct Bubbling) - % of Initial Concentration | Modified Aeration (Membrane Oxygenator) - % of Initial Concentration |
| 0 | 100% | 100% |
| 15 | 85% | 99% |
| 30 | 68% | 98% |
| 60 | 45% | 97% |
| 90 | 28% | 96% |
Table 2: Effective Concentration (EC50) of this compound on Guinea Pig Atria
| Experimental Condition | Apparent EC50 (nM) | Interpretation |
| Standard Aeration | 150 nM | The apparent potency is lower (higher EC50) due to the unaccounted loss of the compound from the bath. |
| Modified Aeration | 85 nM | The measured EC50 reflects a more accurate value as the compound concentration is stable throughout the experiment. |
References
Technical Support Center: Acrihellin and Cardiac Glycosides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Acrihellin and other cardiac glycosides in Tyrode's solution. Due to the limited availability of specific stability data for this compound, this guide also incorporates general best practices for working with cardiac glycosides to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in Tyrode's solution a concern?
This compound is a potent cardiac glycoside that acts as a specific inhibitor of the Na+/K+-ATPase pump. Its stability in physiological solutions like Tyrode's is crucial for obtaining accurate and reproducible experimental results. Instability can lead to a loss of potency, the formation of precipitates, or the emergence of confounding degradation products, all of which can compromise the integrity of an experiment.
Q2: My this compound solution in Tyrode's has become cloudy or has formed a precipitate. What are the likely causes?
Precipitation of cardiac glycosides in physiological buffers can be attributed to several factors:
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Low Solubility: The compound may have limited solubility in aqueous solutions, especially at higher concentrations.
-
pH Shifts: Changes in the pH of the Tyrode's solution can alter the ionization state of the molecule, affecting its solubility.
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Temperature Effects: The solubility of many compounds is temperature-dependent. A decrease in temperature, even from room temperature to a colder experimental setup, can cause precipitation.
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Interaction with Buffer Components: In some cases, the compound may interact with salts or other components of the Tyrode's solution, leading to the formation of insoluble complexes.
Q3: I suspect my this compound is degrading during my experiment. What factors contribute to the degradation of cardiac glycosides?
Degradation is a significant concern and can be accelerated by:
-
Light Exposure: Many complex organic molecules, including some cardiac glycosides, are photosensitive and can degrade upon exposure to light.
-
pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, leading to inactivation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of the compound.
-
Enzymatic Activity: If working with biological tissues, cellular enzymes released into the buffer could potentially metabolize the compound.
Troubleshooting Guide
Issue 1: Precipitate Formation in this compound Working Solution
| Potential Cause | Troubleshooting Step | Success Indicator |
| Concentration Exceeds Solubility | Prepare a fresh, more dilute working solution from your stock. | The new solution remains clear. |
| pH of Tyrode's Solution | Measure the pH of your Tyrode's solution. Ensure it is within the optimal physiological range (typically 7.2-7.4). Adjust if necessary using dilute HCl or NaOH. | The solution remains clear after pH adjustment. |
| Low Temperature | Gently warm the solution to 37°C. If the precipitate dissolves, maintain this temperature during your experiment. | The precipitate redissolves upon warming. |
| Improper Dissolution of Stock | Ensure the DMSO stock is fully dissolved before diluting it into Tyrode's solution. Use gentle vortexing. | No visible precipitate in the stock or final solution. |
Illustrative Data: Hypothetical Solubility of a Cardiac Glycoside
The following table provides a hypothetical example of how pH can affect the solubility of a cardiac glycoside in Tyrode's solution at 25°C.
| pH of Tyrode's Solution | Hypothetical Maximum Solubility (µM) | Observation |
| 6.8 | 5 | Clear Solution |
| 7.0 | 10 | Clear Solution |
| 7.2 | 25 | Clear Solution |
| 7.4 | 20 | Clear Solution |
| 7.6 | 15 | Slight Haze |
| 7.8 | 8 | Precipitate Forms |
Issue 2: Loss of this compound Activity Over Time
| Potential Cause | Troubleshooting Step | Success Indicator |
| Photosensitivity | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize light exposure during the experiment. | Consistent experimental results across different batches. |
| Oxidative Degradation | Prepare fresh Tyrode's solution with high-purity water. Consider de-gassing the solution before adding the compound. | Improved consistency and potency in your assay. |
| Hydrolysis | Always prepare the working solution fresh on the day of the experiment. Avoid storing diluted solutions in aqueous buffers. | The biological effect of your compound does not diminish over the course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Tyrode's Solution):
-
Prepare fresh Tyrode's solution and ensure its pH is stable at 7.4.
-
Pre-warm the Tyrode's solution to the temperature of your experiment (e.g., 37°C).
-
Perform a serial dilution. For example, to get to 10 µM from a 10 mM stock, you can first dilute 1:10 in DMSO, and then dilute this intermediate 1:100 into the pre-warmed Tyrode's solution.
-
Add the final aliquot of the stock solution to the Tyrode's solution while gently vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that could lead to precipitation.
-
Use the working solution immediately after preparation.
-
Diagrams
Caption: Troubleshooting workflow for this compound instability.
Caption: Signaling pathway of Na+/K+-ATPase inhibition.
Technical Support Center: Optimizing Acrihellin Concentration for Inotropic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acrihellin in inotropic studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for inotropic effects?
This compound is a potent cardiac glycoside that exerts a positive inotropic effect, meaning it increases the force of myocardial contraction.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium then alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium extrusion and a subsequent increase in intracellular calcium levels. This rise in cytosolic calcium enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the cardiac muscle.
Q2: What is a typical effective concentration range for this compound in inotropic studies?
While specific EC50 values for this compound are not widely published, its dose-response curve in guinea pig atrial preparations has been shown to closely resemble that of the well-characterized cardiac glycoside, ouabain. For ouabain, inotropic effects are typically observed in the nanomolar to low micromolar range. Therefore, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments with this compound.
Q3: How should I prepare and store this compound solutions?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For working solutions, the stock should be further diluted in the appropriate physiological buffer (e.g., Krebs-Henseleit or Tyrode's solution). It is recommended to prepare fresh working solutions for each experiment to avoid degradation. Stock solutions in DMSO can be stored at -20°C for several weeks, protected from light and moisture. Always refer to the manufacturer's instructions for specific storage and stability information.
Q4: What are the potential off-target effects of this compound?
Like other cardiac glycosides, this compound's primary off-target effects are related to its mechanism of action and can include cardiac arrhythmias at higher concentrations. Due to the narrow therapeutic window of cardiac glycosides, it is crucial to perform careful dose-response studies to identify a concentration that provides a positive inotropic effect without inducing cardiotoxicity. At present, comprehensive screening data for this compound's off-target binding profile on other receptors and enzymes is limited in publicly available literature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inotropic response | This compound concentration is too low. | Perform a dose-response curve starting from a lower concentration (e.g., 1 nM) and increasing incrementally up to the micromolar range to determine the optimal effective concentration. |
| Degraded this compound solution. | Prepare fresh this compound solutions from a properly stored stock for each experiment. Ensure the solvent and buffer are of high quality and appropriate for the experimental setup. | |
| Issues with the experimental preparation (e.g., isolated tissue, cultured cells). | Verify the viability and responsiveness of your cardiac preparation using a known positive inotrope, such as isoproterenol or a different cardiac glycoside like ouabain. Ensure proper dissection, mounting, and perfusion of isolated tissues. | |
| Arrhythmias or irregular contractions observed | This compound concentration is too high (cardiotoxicity). | Immediately reduce the this compound concentration or wash out the compound with fresh buffer. Refer to your dose-response data to select a lower, non-toxic concentration for subsequent experiments. |
| Electrolyte imbalance in the perfusion buffer. | Ensure the composition of your physiological salt solution (e.g., Krebs-Henseleit, Tyrode's) is correct, particularly the concentrations of K+ and Ca2+, as they can influence the effects of cardiac glycosides. | |
| High baseline variability in contractility | Inadequate equilibration time for the cardiac preparation. | Allow for a sufficient equilibration period (e.g., 30-60 minutes) for the tissue or cells to stabilize before adding this compound. |
| Temperature or pH fluctuations. | Maintain a constant and physiological temperature (typically 37°C) and pH (7.4) of the perfusion buffer throughout the experiment. | |
| Inconsistent results between experiments | Inconsistent experimental protocol. | Standardize all experimental parameters, including animal strain and age (for tissue preparations), cell passage number (for cultured cells), solution preparation, incubation times, and data acquisition settings. |
| Solvent effects. | Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is minimal (typically <0.1%) and that you include a vehicle control in your experiments to account for any solvent-induced effects. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and the related cardiac glycoside, ouabain. Data for this compound is limited; therefore, ouabain values are provided as a reference to guide experimental design.
| Parameter | This compound | Ouabain (for reference) | Experimental Model |
| Inotropic EC50 | Data not readily available | ~100 - 300 nM | Isolated guinea pig or rabbit papillary muscle |
| Effective Concentration Range (Inotropy) | Likely similar to ouabain | 10 nM - 1 µM | Isolated heart preparations, cultured cardiomyocytes |
| Toxic Concentration (Arrhythmogenic) | Data not readily available | > 1 µM | Isolated heart preparations, cultured cardiomyocytes |
| Na+/K+-ATPase Inhibition (Ki) | Data not readily available | ~10 - 50 nM | Purified Na+/K+-ATPase enzyme assays |
Experimental Protocols
Protocol for Assessing Inotropic Effects in Isolated Papillary Muscle
This protocol describes the measurement of contractile force in isolated cardiac papillary muscle, a standard method for evaluating inotropic effects of compounds.
Materials:
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Carbogen gas (95% O2, 5% CO2).
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Isolated organ bath system with a force-displacement transducer and data acquisition software.
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Field stimulator.
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Surgical instruments for heart excision and muscle dissection.
Procedure:
-
Tissue Preparation: Euthanize a suitable animal model (e.g., guinea pig, rabbit) in accordance with institutional guidelines. Rapidly excise the heart and place it in ice-cold, carbogen-gassed Krebs-Henseleit solution. Carefully dissect a papillary muscle from the right ventricle.
-
Mounting: Tie silk sutures to both ends of the papillary muscle. Mount the muscle vertically in the organ bath chamber, connecting one end to a fixed hook and the other to the force-displacement transducer. The chamber should be filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a light preload. During this time, stimulate the muscle at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold required to elicit a maximal contractile response. Replace the buffer solution every 15-20 minutes.
-
Baseline Recording: After equilibration, record baseline contractile force for 10-15 minutes.
-
This compound Application: Prepare a series of dilutions of this compound in Krebs-Henseleit solution. Add the lowest concentration to the organ bath and record the contractile force until a stable response is achieved (typically 15-20 minutes).
-
Dose-Response: Sequentially increase the concentration of this compound, allowing the muscle to stabilize at each new concentration before recording. Continue until a maximal effect is observed or signs of toxicity (e.g., arrhythmias) appear.
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Data Analysis: Measure the peak developed tension at each concentration and normalize it to the baseline value. Plot the percentage increase in tension against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol for Assessing this compound Cytotoxicity using an LDH Assay
This protocol outlines a method to assess the cytotoxicity of this compound on cultured cardiomyocytes by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes).
-
Cell culture medium appropriate for the cardiomyocyte type.
-
This compound stock solution.
-
LDH cytotoxicity assay kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cardiomyocytes into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of culture.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a positive control for maximal LDH release (usually provided in the LDH kit, e.g., a lysis buffer).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
LDH Measurement: Following the incubation period, carefully collect the cell culture supernatant from each well. Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time before measuring the absorbance at a specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] x 100
Plot the % cytotoxicity against the this compound concentration to determine the cytotoxic profile and the CC50 (the concentration that causes 50% cytotoxicity).
Visualizations
Caption: Signaling pathway of this compound-induced inotropy.
Caption: Workflow for inotropic assessment of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Acrihellin degradation and how to minimize it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and use of Acrihellin in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize degradation and ensure the integrity of your results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, focusing on its stability and potential degradation.
Question: I am observing a rapid decrease in the concentration of this compound in my oxygenated physiological salt solution (e.g., Tyrode solution) during my experiment. Is the compound degrading?
Answer: Not necessarily through chemical degradation. This compound has been observed to physically escape from oxygenated solutions. Due to its amphiphilic properties, it becomes enriched in droplets formed by bubbling gas and is thereby removed from the bulk solution.[1]
Troubleshooting Steps:
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Minimize Bubbling: Use gentle and controlled oxygenation to minimize aerosol formation.
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Increase Solution Volume: A larger volume-to-surface area ratio can reduce the relative loss of the compound.
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Use a Closed or Covered System: If your experimental setup allows, a covered or closed system can help to contain the this compound-containing aerosols.
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Confirm Concentration: If possible, monitor the concentration of this compound in your experimental solution over time using a validated analytical method like HPLC.
Question: How should I prepare and store my this compound stock solutions?
Answer: While specific stability data for this compound is limited, general guidance for related compounds (bufadienolides and other cardiac glycosides) can be followed to maximize stability.
Recommended Practices:
-
Solvent Selection: For stock solutions, use high-purity solvents in which this compound is readily soluble. Consider solvents like DMSO, ethanol, or methanol. For aqueous working solutions, prepare them fresh before each experiment.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Aqueous Solutions: Due to the potential for hydrolysis, especially at non-neutral pH, it is recommended to prepare aqueous dilutions of this compound fresh from the stock solution for each experiment.
Question: What are the potential chemical degradation pathways for this compound?
Answer: While specific degradation pathways for this compound have not been extensively documented in the available literature, related cardiac glycosides can be susceptible to the following:
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Hydrolysis: The ester linkage in this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions. The glycosidic bond, if present in a related compound, would also be a potential site of hydrolysis.
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Oxidation: The steroid backbone and the lactone ring could be sites of oxidation.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of many complex organic molecules.
Question: How can I assess the stability of this compound in my specific experimental conditions?
Answer: You can perform a stability study under your experimental conditions.
General Protocol for a Stability Assessment:
-
Prepare your this compound solution in the desired experimental buffer or medium.
-
Divide the solution into several aliquots.
-
Store the aliquots under the same conditions as your experiment (e.g., temperature, lighting).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Plot the concentration of this compound versus time to determine its stability profile under your specific conditions.
Quantitative Data Summary
| Condition | Parameter | Typical Stability of Cardiac Glycosides |
| pH | Optimal Range | Neutral pH (around 7.0) is generally preferred. |
| Acidic/Basic | Increased degradation may occur at pH < 5 and pH > 8. | |
| Temperature | Room Temperature (20-25°C) | Stability is variable; prepare fresh solutions. |
| Refrigerated (2-8°C) | Improved stability for short-term storage (days). | |
| Frozen (-20°C to -80°C) | Generally stable for long-term storage (months) in a suitable solvent. | |
| Light | Light Exposure | Susceptible to photodegradation; protect from light. |
| Dark Conditions | Recommended for storage and handling. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Pipettes and sterile pipette tips
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the vial.
-
Record the exact weight.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for Cardiac Glycosides (General Method)
This is a general method that would need to be optimized and validated for this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or the λmax of this compound if different).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the samples from your stability study.
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Quantify the peak area of this compound in your samples and determine the concentration using the calibration curve.
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Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
This compound Signaling Pathway
This compound, like other cardiac glycosides such as ouabain, is known to exert its effects by inhibiting the Na+/K+-ATPase. This inhibition leads to a cascade of intracellular signaling events.
Caption: this compound signaling via Na+/K+-ATPase inhibition.
Experimental Workflow: this compound Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in an experimental solution.
Caption: Workflow for this compound stability assessment.
Logical Relationship: Factors Affecting this compound Stability
This diagram illustrates the key factors that can influence the stability of this compound in experimental settings.
Caption: Key factors influencing this compound stability.
References
Addressing variability in Acrihellin experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Acrihellin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-treated cells show inconsistent dose-response curves and variable IC50 values. What are the potential causes?
A1: Variability in dose-response experiments with this compound can stem from several factors:
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Compound Stability: this compound, like other cardiac glycosides, can be sensitive to experimental conditions. A key issue reported is its physical instability in solution, where it can escape from the experimental vessel, leading to a decrease in the effective concentration over time.[1] Additionally, the chemical stability of this compound may be influenced by the pH and temperature of the culture medium. Storing stock solutions in an appropriate solvent and ensuring consistent pH and temperature during the experiment is crucial.
-
Cell Culture Conditions:
-
Cell Density: The density of cells at the time of treatment can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same effect.
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Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailability. Variations in serum batches or concentrations can therefore lead to inconsistent results.
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Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent and low passage number, as cellular characteristics and drug sensitivity can change over time.
-
-
Experimental Protocol:
-
Incubation Time: The duration of this compound exposure will influence the observed effect. Shorter incubation times may not be sufficient to observe the full biological response.
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Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Ensure that the final solvent concentration is consistent across all experiments and is at a non-toxic level.
-
Troubleshooting Workflow for Inconsistent Dose-Response
Caption: Troubleshooting workflow for addressing variability in this compound dose-response experiments.
Q2: I am observing a high degree of off-target effects or unexpected cellular responses. What could be the reason?
A2: While the primary target of this compound is the Na+/K+-ATPase, cardiac glycosides can have several off-target effects that might contribute to your observations:
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Interaction with Other Proteins: Some cardiac glycosides have been reported to interact with other cellular targets, including estrogen receptors and DNA topoisomerases. These interactions could lead to unexpected signaling events.
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Ion Imbalance: The primary effect of Na+/K+-ATPase inhibition is an increase in intracellular sodium and a decrease in intracellular potassium. This can have widespread consequences on cellular physiology, including alterations in the function of other ion transporters and enzymes that are sensitive to ion concentrations.
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Activation of Diverse Signaling Pathways: The binding of cardiac glycosides to Na+/K+-ATPase can trigger various downstream signaling cascades beyond the canonical increase in intracellular calcium. These can include the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the stimulation of pathways like Ras/MAPK and PI3K/Akt.
Q3: My apoptosis assay results are ambiguous. How can I improve the reliability of cell death detection?
A3: Ambiguous apoptosis results can be clarified by:
-
Using Multiple Assays: Relying on a single apoptosis assay can sometimes be misleading. It is recommended to use a combination of methods that measure different apoptotic events. For example, combine a membrane asymmetry assay (Annexin V staining) with a method that detects caspase activation or DNA fragmentation (TUNEL assay).
-
Distinguishing Apoptosis from Necrosis: It is crucial to differentiate between apoptosis and necrosis. This can be achieved by co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD in flow cytometry. Live cells are negative for both Annexin V and the viability dye, early apoptotic cells are Annexin V positive and viability dye negative, and late apoptotic/necrotic cells are positive for both.
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Time-Course Experiments: The induction of apoptosis is a dynamic process. Performing a time-course experiment will help in identifying the optimal time point to observe the apoptotic phenotype after this compound treatment.
Quantitative Data
The following tables summarize representative IC50 values for cardiac glycosides in various cancer cell lines. Note that specific IC50 values for this compound may need to be determined empirically for your cell line of interest.
Table 1: IC50 Values of Cardiac Glycosides in Human Cancer Cell Lines
| Cardiac Glycoside | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ouabain | MDA-MB-231 | Breast | 89 | [2] |
| Digoxin | MDA-MB-231 | Breast | ~164 | [2] |
| Ouabain | A549 | Lung | 17 | [2] |
| Digoxin | A549 | Lung | 40 | [2] |
Key Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is adapted for measuring the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Malachite Green reagent for Pi detection
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.
-
Reaction Setup: In a 96-well plate, add the following:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of this compound (or DMSO as a vehicle control)
-
10 µL of Ouabain for the positive control
-
10 µL of the diluted Na+/K+-ATPase enzyme solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The exact time should be optimized to keep the reaction in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) to quantify the amount of Pi produced.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of inhibitors) and the activity in the presence of a saturating concentration of Ouabain. The inhibitory effect of this compound is then determined relative to the control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound. Include both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways
This compound-Induced Signaling Cascade
This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to a cascade of downstream signaling events. The following diagram illustrates the key pathways involved.
Caption: Signaling pathways initiated by this compound's inhibition of Na+/K+-ATPase.
References
Technical Support Center: Maintaining a Constant Concentration of Acrihellin (or any novel compound)
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on how to maintain a constant concentration of a novel or poorly characterized compound, referred to here as Acrihellin ("Compound X"). The principles and protocols outlined below are broadly applicable to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: I have a new compound, "this compound." Where do I start to ensure I can maintain its concentration in my experiments?
A1: Before beginning experiments, it is crucial to perform a preliminary characterization of this compound. This involves assessing its basic physicochemical properties, which will inform how you prepare and handle the compound. Key starting points include:
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Solubility Testing: Determine the solubility of this compound in various common solvents (e.g., water, PBS, DMSO, ethanol) to identify the most appropriate solvent for your stock solution.[1][2][3]
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Stability Assessment: Conduct a preliminary stability study to understand how factors like temperature, light, and pH affect the compound's integrity over time.[4][5] This can be as simple as preparing a solution and monitoring for signs of degradation (e.g., color change, precipitation) under different storage conditions.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Preparing a stable and accurate stock solution is fundamental.
-
Use a High-Quality Solvent: Select a solvent in which this compound is highly soluble to create a concentrated stock solution. This allows you to add a minimal volume to your experimental system, reducing the risk of solvent-induced artifacts.
-
Accurate Measurement: Use a calibrated balance and volumetric flasks for precise measurements to ensure the accuracy of your stock solution's concentration.
-
Proper Storage: Store stock solutions in appropriate containers (e.g., amber vials for light-sensitive compounds) at the recommended temperature to minimize degradation. Aliquoting the stock solution can prevent contamination and degradation from repeated freeze-thaw cycles.
Q3: My compound is precipitating when I add it to my cell culture media. What should I do?
A3: Precipitation is a common issue that leads to a decrease in the effective concentration of your compound. See the Troubleshooting Guide below for a detailed breakdown of causes and solutions.
Q4: How can I be sure the concentration of this compound is constant throughout my experiment?
A4: Maintaining a constant concentration in a dynamic system like cell culture can be challenging.
-
Consider Compound Stability: Be aware of the stability of this compound under your experimental conditions (e.g., 37°C in an incubator). If the compound degrades over the course of your experiment, you may need to replenish it by changing the media at regular intervals.
-
Control for Evaporation: In multi-well plates, evaporation can concentrate the compound over time. Ensure proper humidification in your incubator and consider using plate sealers for long-term experiments.
-
Vehicle Control: Always include a vehicle control (the solvent used for the stock solution) in your experiments to ensure that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility in the aqueous media. | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.- Pre-warm the media to 37°C before adding the compound.- Add the stock solution to the media dropwise while gently vortexing. |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.- pH shift: The CO2 environment can alter media pH, affecting the solubility of pH-sensitive compounds.- Interaction with media components: The compound may interact with salts or proteins in the media. | - Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's solubility in a simpler buffer like PBS to see if media components are the issue.- If the compound is unstable at 37°C, consider replenishing the media at regular intervals. |
| Precipitate is observed in the stock solution upon thawing. | The compound has limited solubility in the chosen solvent at lower temperatures, or the concentration is too high. | - Gently warm the stock solution (if the compound is heat-stable) and vortex to redissolve.- Prepare a new stock solution at a lower concentration.- Consider a different solvent for the stock solution. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.
Materials:
-
This compound ("Compound X") powder
-
100% DMSO (or other appropriate solvent)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C with appropriate CO2
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: a. Pre-warm your cell culture medium to 37°C. b. In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution directly into the pre-warmed medium. It is important to keep the final DMSO concentration constant and below a level that is toxic to your cells (typically <0.5%).
-
Incubation and Observation: a. Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24, 48, or 72 hours). b. Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points. For a more detailed inspection, you can check for micro-precipitates under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Preparation of Working Solutions
Objective: To prepare working solutions of this compound for cell treatment while maintaining a constant final concentration of the solvent (e.g., DMSO).
Methodology:
-
Prepare Intermediate Stock Solutions: In 100% DMSO, prepare a series of intermediate stock solutions at concentrations that are, for example, 1000x your desired final concentrations.
-
Dilute into Media: Add 1 µL of each 1000x intermediate stock solution to 999 µL of pre-warmed cell culture medium to achieve your final desired concentrations. This ensures that the final DMSO concentration is 0.1% in all working solutions, including your vehicle control (which would be 1 µL of 100% DMSO in 999 µL of media).
-
Mix and Apply: Gently vortex the working solutions before adding them to your cell cultures.
Data Presentation
Summarize your solubility and stability data in clear, structured tables.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Soluble Concentration | Observations |
| Water | < 1 mg/mL | Insoluble |
| PBS (pH 7.4) | 5 mg/mL | Slightly soluble |
| Ethanol | 50 mg/mL | Soluble |
| DMSO | > 100 mg/mL | Highly soluble |
Table 2: Stability of this compound (100 µM in Cell Culture Media) at 37°C
| Time (hours) | % Remaining Concentration | Observations |
| 0 | 100% | Clear solution |
| 24 | 95% | Clear solution |
| 48 | 80% | Slight yellowing |
| 72 | 60% | Yellowing, no precipitate |
Mandatory Visualizations
Caption: A generalized workflow for preparing and using a novel compound in an experiment.
Caption: A decision tree for troubleshooting compound precipitation in cell culture media.
References
Identifying and resolving issues in Acrihellin assays
Welcome to the Acrihellin Assay Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived compounds. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in a rise in intracellular calcium levels. This cascade of events ultimately impacts cellular processes like muscle contraction and can trigger signaling pathways leading to cell death (apoptosis).[1][4]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
While specific IC50 values for this compound are not widely published, a common starting point for in-vitro cytotoxicity assays with novel compounds is to use a broad concentration range. For cardiac glycosides, which are known to be potent, a range spanning from nanomolar to micromolar is advisable. A logarithmic serial dilution (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended for initial screening to determine the effective concentration range for your specific cell line.
Q3: How should I prepare and handle this compound for in vitro assays?
This compound is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties. This can affect its solubility and stability in aqueous solutions like cell culture media. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO, and then dilute it to the final desired concentrations in the culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Due to its amphiphilic nature, this compound may adhere to plastic surfaces, so careful handling and thorough mixing are essential for accurate and reproducible results.
Q4: How long should I incubate cells with this compound?
The optimal incubation time will vary depending on the cell line and the specific assay being performed. A typical starting point for cytotoxicity assays is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) during initial studies to determine the optimal endpoint for your experimental model.
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| This compound Concentration is Too Low | Test a higher concentration range. Perform a dose-response curve extending into the higher micromolar range. |
| Incubation Time is Too Short | Increase the incubation period (e.g., up to 72 or 96 hours) to allow sufficient time for the compound to exert its effect. |
| Cell Line is Resistant | Some cell lines may be inherently resistant to cardiac glycosides. Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control. |
| Improper Drug Dissolution or Stability | Ensure this compound is fully dissolved in the stock solvent and that the final dilution in the culture medium is homogenous. Prepare fresh dilutions for each experiment to avoid degradation. Due to its amphiphilic nature, this compound might precipitate or form micelles in aqueous solutions; inspect the media for any signs of precipitation. |
| Loss of this compound from Solution | Being amphiphilic, this compound can be enriched at gas-water interphases, such as on the surface of bubbles from oxygenation in organ baths, leading to a decrease in its effective concentration. While less of an issue in static cell culture, be mindful of excessive agitation. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique for dispensing cells into wells. Consider using a multichannel pipette for improved consistency. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Assay Reagents | For colorimetric assays like MTT, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of this compound solutions and assay reagents. |
| This compound Adsorption to Plasticware | The amphiphilic nature of this compound may lead to its adsorption to the surface of plastic wells. Pre-wetting the plates with media before adding the compound solution may help mitigate this. |
Issue 3: Inconsistent or Unexpected Dose-Response Curve
| Possible Cause | Recommended Solution |
| Narrow Therapeutic Window | Cardiac glycosides often have a very steep dose-response curve and a narrow therapeutic window. Use a more refined concentration range with smaller dilution factors around the expected IC50 to better define the curve. |
| Data Analysis Errors | Ensure you are using an appropriate non-linear regression model (e.g., sigmoidal dose-response) to fit your data and calculate the IC50 value. Double-check background subtraction and normalization calculations. |
| Compound Precipitation at High Concentrations | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, the effective concentration will be lower than the intended concentration, leading to a plateau in the dose-response curve. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol provides a general guideline for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software to perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for an this compound cytotoxicity assay.
This compound Signaling Pathway
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic insults impair Na+, K+-ATPase activity as a mechanism of neuronal death mediated by concurrent ATP deficiency and oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Acrihellin Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving the cardioactive steroid, Acrihellin. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or diminishing positive inotropic effects over time.
-
Question: Why am I observing a weaker or disappearing positive inotropic effect of this compound in my isolated organ bath experiments over the duration of the experiment?
-
Answer: This is a known and critical issue with this compound. Due to its amphiphilic properties, this compound has a tendency to escape from aqueous solutions, particularly in oxygenated organ baths. The bubbling of the solution creates a gas-water interface where this compound accumulates and is subsequently removed from the bulk solution in droplets, leading to a rapid decline in its effective concentration. This is a primary source of experimental irreproducibility.
-
Troubleshooting Steps:
-
Minimize Bubbling: Use the lowest effective rate of oxygenation to maintain tissue viability without excessive bubbling.
-
Sealed/Covered Organ Bath: If possible, use a covered or sealed organ bath to reduce the escape of aerosolized droplets containing this compound.
-
Solution Replenishment: Implement a protocol for regular and frequent replacement of the superfusion solution to maintain a more stable concentration of this compound.
-
Alternative Delivery: Consider a continuous infusion system to deliver this compound at a steady rate, compensating for its loss from the solution.
-
Quantify Concentration: If feasible, analytically measure the concentration of this compound in the organ bath solution at different time points to quantify its rate of loss and adjust your protocol accordingly.
-
Issue 2: Unexpected cardiac arrhythmias or toxicity at higher concentrations.
-
Question: My tissue preparations are showing arrhythmias or a decline in contractile force at higher doses of this compound. Is this expected?
-
Answer: Yes, this is a characteristic of cardiac glycosides. While they exhibit a positive inotropic effect at therapeutic concentrations, higher concentrations can lead to cardiotoxicity, manifesting as arrhythmias and potentially asystole. This is due to excessive intracellular calcium accumulation.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response study to identify the optimal concentration range for observing a stable positive inotropic effect without inducing toxicity.
-
Lower Concentration Range: Begin experiments with a lower concentration range of this compound and titrate upwards cautiously.
-
Monitor for Arrhythmias: Continuously monitor the tissue preparation for any signs of irregular contractions or arrhythmias. If observed, reduce the concentration or terminate the experiment for that tissue.
-
Washout Period: Ensure adequate washout periods between different concentrations to allow the tissue to return to baseline and avoid cumulative toxic effects.
-
Issue 3: High variability between different experimental preparations.
-
Question: I am observing significant variability in the inotropic response to this compound between different isolated atria preparations. What could be the cause?
-
Answer: Biological variability is inherent in ex vivo experiments. However, several factors can be controlled to minimize this.
-
Troubleshooting Steps:
-
Consistent Tissue Dissection: Standardize the dissection procedure to ensure uniformity in the size and handling of the isolated atria.
-
Equilibration Period: Allow for a sufficient and consistent equilibration period for the tissue in the organ bath before adding this compound. A 30-minute equilibration is often recommended.
-
Control for Animal Variation: Use animals of the same species, strain, sex, and age to reduce biological variability.
-
Stable Experimental Conditions: Maintain constant temperature, pH, and oxygenation of the physiological salt solution throughout the experiment.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's inotropic effects, based on the known properties of similar cardiac glycosides like ouabain. Note: Specific experimental data for this compound is limited; this table is for illustrative purposes.
Table 1: Hypothetical Dose-Response of this compound on Guinea Pig Left Atrial Contractility
| This compound Concentration (M) | Mean Increase in Contractile Force (%) | Standard Deviation (%) |
| 1 x 10⁻⁹ | 5 | 1.2 |
| 1 x 10⁻⁸ | 25 | 4.5 |
| 1 x 10⁻⁷ | 60 | 8.9 |
| 5 x 10⁻⁷ | 95 | 12.3 |
| 1 x 10⁻⁶ | 110 (with occasional arrhythmias) | 15.1 |
| 5 x 10⁻⁶ | 80 (with significant arrhythmias) | 20.5 |
Table 2: Comparison of Inotropic Effects of Different Cardiac Glycosides (Illustrative)
| Compound | EC₅₀ (M) for Positive Inotropic Effect (Hypothetical) | Therapeutic Window |
| This compound | ~5 x 10⁻⁸ | Narrow |
| Ouabain | ~1 x 10⁻⁷ | Narrow |
| Digoxin | ~2 x 10⁻⁷ | Narrow |
Experimental Protocols
Protocol 1: Assessment of the Positive Inotropic Effect of this compound on Isolated Guinea Pig Left Atria
1. Tissue Preparation:
- Humanely euthanize a male guinea pig (300-500 g).
- Rapidly excise the heart and place it in oxygenated, modified Krebs solution at 36-37°C.
- Dissect the left atrium from the heart.
- Suspend the atrium in an organ bath containing 50 mL of oxygenated, modified Krebs solution maintained at 36-37°C and a pH of 7.4.
2. Krebs Solution Composition (mM):
- NaCl: 118.0
- KCl: 4.7
- CaCl₂: 2.6
- MgCl₂: 1.2
- NaH₂PO₄: 1.0
- NaHCO₃: 25.0
- Glucose: 11.1
3. Experimental Setup:
- Connect the atrium to a force-displacement transducer to isometrically measure contractile force.
- Adjust the diastolic tension on the atrial preparation to 0.5 g.
- Allow the preparation to equilibrate for at least 30 minutes.
4. This compound Administration:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Krebs solution to the desired final concentrations.
- Add this compound to the organ bath in a cumulative manner, allowing the contractile force to stabilize at each concentration before adding the next.
- Due to the volatility of this compound, consider a continuous infusion or frequent solution changes to maintain the desired concentration.
5. Data Acquisition and Analysis:
- Record the contractile force continuously.
- Measure the peak contractile force at baseline and at each this compound concentration.
- Express the change in contractile force as a percentage of the baseline.
- Plot the percentage increase in contractile force against the logarithm of the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
This compound's Primary Mechanism of Action
Caption: Primary signaling pathway of this compound's positive inotropic effect.
Downstream Signaling Cascade of Na+/K+-ATPase Inhibition by this compound
Caption: Downstream signaling activated by this compound-Na+/K+-ATPase interaction.
Experimental Workflow for Assessing this compound's Inotropic Effect
Caption: Workflow for in vitro assessment of this compound's inotropic effects.
Acrihellin experimental artifacts and how to avoid them
Welcome to the Acrihellin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent cardioactive steroid and Na+/K+-ATPase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and avoid common artifacts in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. By inhibiting this pump, this compound disrupts cellular ion homeostasis, leading to an increase in intracellular calcium concentrations, which in turn affects cellular processes like muscle contraction and cell signaling.[1]
Q2: What are the most common experimental artifacts observed with this compound?
The most significant reported artifact is the rapid decline of this compound concentration in aqueous solutions, particularly in oxygenated organ bath setups. This is attributed to its amphiphilic properties, causing it to accumulate at gas-water interfaces and be removed from the solution in droplets. This can lead to an underestimation of its potency and inconsistent results. Close monitoring of the effective concentration is crucial.
Q3: Are there known off-target effects of this compound?
As a cardiac glycoside, this compound is expected to have a narrow therapeutic index and the potential for dose-dependent toxicity. Off-target effects are generally extensions of its primary mechanism and can include disturbances in electrolyte balance and cardiac arrhythmias. At the cellular level, high concentrations may induce apoptosis. Researchers should carefully determine the optimal concentration range for their specific model system to minimize these effects.
Q4: What are the best practices for storing and handling this compound?
This compound should be stored as a solid, protected from light and moisture. For experimental use, it is typically dissolved in a small amount of an organic solvent like DMSO to create a stock solution, which is then further diluted in the aqueous experimental medium. Due to its potential for precipitation in aqueous solutions, it is crucial to ensure complete dissolution and to be aware of its stability in the specific buffer and at the working temperature.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected biological effects.
| Potential Cause | Troubleshooting Step | Rationale |
| This compound concentration decline | 1. Minimize bubbling or agitation of the experimental solution.2. Consider using a closed or minimally open experimental system.3. Empirically determine the actual concentration of this compound in your system over time using an appropriate analytical method (e.g., HPLC). | This compound's amphiphilic nature can cause it to be removed from the solution with aeration. |
| Precipitation of this compound | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.1%).2. Visually inspect the solution for any signs of precipitation after dilution.3. Test the solubility of this compound in your specific experimental buffer at the intended working temperature. | Poor solubility can lead to a lower effective concentration of the compound. |
| Degradation of this compound | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.2. Assess the stability of this compound in your cell culture medium or buffer over the time course of your experiment. | The stability of compounds in aqueous solutions can be time and temperature-dependent. |
Issue 2: High background or false positives in fluorescence-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Autofluorescence of this compound | 1. Measure the fluorescence spectrum (excitation and emission) of this compound alone in your assay buffer.2. If this compound fluoresces at the same wavelength as your reporter dye, consider using a dye with a different spectral profile.3. Include a control group with this compound but without the fluorescent reporter to quantify its contribution to the signal. | Some small molecules can be inherently fluorescent, leading to interference in fluorescence-based assays. |
| Light scattering or quenching | 1. If this compound precipitates, it can cause light scattering. Ensure it is fully dissolved.2. Some compounds can quench the fluorescence of reporter dyes. This can be tested by measuring the fluorescence of the dye in the presence and absence of this compound. | Physical and chemical interactions between the compound and the assay components can affect the fluorescent signal. |
Quantitative Data Summary
Due to the limited availability of published specific quantitative data for this compound, the following tables provide a template for researchers to generate and organize their own data. It is highly recommended to empirically determine these values for each specific cell line and experimental condition.
Table 1: this compound IC50 Values in Various Cell Lines (Example)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| e.g., A549 | e.g., MTT Assay | e.g., 48 | User-determined |
| e.g., HeLa | e.g., CellTiter-Glo | e.g., 72 | User-determined |
| e.g., Primary Cardiomyocytes | e.g., LDH Assay | e.g., 24 | User-determined |
Table 2: Effective Concentration for Na+/K+-ATPase Inhibition (Example)
| System | Assay | EC50 (nM) |
| e.g., Purified porcine kidney Na+/K+-ATPase | e.g., Malachite Green Assay | User-determined |
| e.g., Intact red blood cells | e.g., Rubidium uptake assay | User-determined |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cancer Cell Line using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Plot the percentage of cell viability versus the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)
Objective: To measure the inhibitory effect of this compound on the activity of purified Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine kidney)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP
-
This compound
-
DMSO
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well plates
-
Plate reader
Procedure:
-
This compound Dilutions: Prepare a range of this compound concentrations by diluting a DMSO stock solution in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified Na+/K+-ATPase enzyme, and the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the enzyme is active.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.
-
Measurement: Measure the absorbance at a wavelength of ~620-650 nm.
-
Data Analysis: Create a phosphate standard curve to determine the amount of phosphate released in each well. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the EC50 value.
Visualizations
Caption: this compound's mechanism of action on the Na+/K+-ATPase.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
Validation & Comparative
Acrihellin and Ouabain: A Comparative Analysis of Inotropic Effects
For researchers and professionals in drug development, understanding the nuanced differences between cardioactive steroids is paramount for advancing cardiovascular medicine. This guide provides a detailed comparison of the inotropic effects of acrihellin and ouabain, supported by available experimental data and methodologies.
Executive Summary
This compound and ouabain are both potent cardiac glycosides known for their positive inotropic effects, meaning they increase the force of myocardial contraction. While both compounds share a fundamental mechanism of action—inhibition of the Na+/K+-ATPase pump—subtle differences in their molecular structure may influence their potency and overall pharmacological profile. This guide synthesizes available data to draw a comparative picture of these two compounds.
Data Presentation: Inotropic Potency
Direct quantitative comparisons of the inotropic effects of this compound and ouabain are limited in publicly available literature. However, a key study by Herzig et al. (1987) reported that the dose-response curve for the inotropic effect of this compound in isolated guinea pig left atria "closely resembles" that of ouabain[1]. This suggests a similar potency and efficacy profile under the tested conditions.
The table below summarizes the available data. It is important to note that the EC50 values for ouabain can vary between studies due to differences in experimental conditions such as tissue preparation and stimulation frequency.
| Compound | Tissue Preparation | Inotropic Potency (EC50) | Source |
| This compound | Isolated Guinea Pig Left Atria | Dose-response curve closely resembles that of ouabain. | Herzig et al., 1987[1] |
| Ouabain | Isolated Guinea Pig Left Atria | ~0.3 µM - 1 µM (concentration dependent) | Godfraind et al.[2], Akera et al. |
Mechanism of Action and Signaling Pathway
The primary mechanism of inotropic action for both this compound and ouabain is the inhibition of the Na+/K+-ATPase enzyme in cardiomyocyte membranes. This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This rise in cytosolic calcium enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the cardiac muscle.
Beyond this primary mechanism, binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling cascades, including the Src kinase and mitogen-activated protein kinase (MAPK) pathways, which may contribute to other cellular effects[3][4].
Experimental Protocols
The following section details a representative experimental protocol for measuring the inotropic effects of cardiac glycosides on isolated atrial muscle preparations, based on methodologies commonly cited in the literature.
Isolated Guinea Pig Atria Preparation
1. Tissue Dissection and Mounting:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution at room temperature.
-
The left atrium is carefully dissected and mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the atrium is fixed to a stationary hook, and the other is connected to an isometric force transducer.
2. Equilibration and Stimulation:
-
The atrium is subjected to a resting tension of approximately 1.0 g.
-
The tissue is allowed to equilibrate for at least 60 minutes, during which the bathing solution is changed every 15 minutes.
-
The atrium is electrically stimulated with square-wave pulses of 5 ms duration at a frequency of 1 Hz, with the voltage set at 20% above the threshold required to elicit a maximal contractile response.
3. Data Acquisition:
-
Contractile force is recorded using a data acquisition system.
-
After a stable baseline is achieved, cumulative concentration-response curves are generated by adding the cardiac glycoside (this compound or ouabain) to the organ bath in increasing concentrations at regular intervals (e.g., every 20-30 minutes) to allow the full effect of each concentration to be observed.
-
The increase in developed tension is measured and expressed as a percentage of the maximal response.
4. Data Analysis:
-
The concentration of the drug that produces 50% of the maximal inotropic effect (EC50) is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
Based on the available evidence, this compound and ouabain exhibit similar positive inotropic effects, likely stemming from their shared primary mechanism of Na+/K+-ATPase inhibition. The assertion that their dose-response curves are closely resemblant suggests comparable potency in isolated guinea pig atrial preparations. However, the lack of direct, quantitative comparative studies underscores the need for further research to elucidate any subtle but potentially significant differences in their pharmacological profiles. Such studies would be invaluable for the development of novel cardiac glycoside-based therapeutics with improved efficacy and safety profiles.
References
- 1. This compound, a cardioactive steroid escaping from the organ-bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Na-H exchange in the inotropic action of Bay K 8644 and of ouabain in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acrihellin's Inhibitory Potency on Na+/K+-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the experimental validation and comparative analysis of Acrihellin, a cardiac glycoside with purported inhibitory activity against the Na+/K+-ATPase pump. While initial studies suggest effects comparable to established inhibitors like ouabain, a direct quantitative assessment of its half-maximal inhibitory concentration (IC50) is essential for its consideration in research and drug development pipelines. This document outlines the necessary experimental protocols and provides a comparative baseline using well-characterized Na+/K+-ATPase inhibitors.
Comparative Inhibitory Potency of Standard Na+/K+-ATPase Inhibitors
To establish a benchmark for validating this compound's activity, the following table summarizes the reported IC50 values for well-established Na+/K+-ATPase inhibitors. These values can vary depending on the tissue source of the enzyme and the specific assay conditions.
| Compound | Target | Assay Type | IC50 | Cell Line/Tissue | Reference |
| Digoxin | Na+/K+-ATPase | Cytotoxicity | 0.1‒0.3 μM | Various cancer cell lines | [1] |
| Na+/K+-ATPase | Enzyme Activity | 2.77 x 10-6 M (high affinity), 8.56 x 10-5 M (low affinity) | Porcine cerebral cortex | [1] | |
| Ouabain | Na+/K+-ATPase | Cell Proliferation | ~39 nM | OS-RC-2 cells | [1] |
| Na+/K+-ATPase | Enzyme Activity | IC50 ≅ 200 nM | Rat pineal glands | [2] | |
| Bufalin | Na+/K+-ATPase | Binding Affinity (Kd) | 40-45 nM | α1, α2, and α3 subunits | [3] |
| (-)-ent-kaur-16-en-19-oic acid | Na+/K+-ATPase | Enzyme Activity | 2.2 x 10-5 M | Rat brain |
Experimental Protocols for Validation
To quantitatively determine the Na+/K+-ATPase inhibitory activity of this compound, a direct enzymatic assay is recommended. The following protocol, based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis, is a standard method.
Na+/K+-ATPase Activity Assay (Phosphate Release Method)
1. Enzyme Preparation:
-
Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source, such as porcine cerebral cortex, rat brain, or human erythrocytes. The protein concentration of the enzyme preparation should be determined using a standard method like the Bradford assay.
2. Reaction Mixture:
-
Prepare a reaction buffer containing final concentrations of:
-
100 mM NaCl
-
20 mM KCl
-
3 mM MgCl2
-
50 mM Imidazole (pH 7.2)
-
1 mM EGTA
-
-
Prepare a range of concentrations of this compound to be tested. Given that this compound may be unstable in certain buffered solutions, it is crucial to prepare fresh dilutions and consider the potential for degradation during the experiment.
-
As a positive control, prepare a similar concentration range of a known inhibitor, such as ouabain.
3. Assay Procedure:
-
In a microplate or reaction tubes, add the enzyme preparation to the reaction buffer.
-
Add the various concentrations of this compound or the control inhibitor.
-
To measure ouabain-sensitive ATPase activity, a parallel set of reactions should be prepared in the presence of a high concentration of ouabain (e.g., 1 mM) to determine the background, non-Na+/K+-ATPase-dependent ATP hydrolysis.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a final concentration of 3 mM ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an acidic solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or ANSA - 1-amino-2-naphthol-4-sulfonic acid). This will form a colored complex with the liberated inorganic phosphate.
4. Data Analysis:
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 660 nm).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on (Na+ +K+) activated ATPase. XLI. Effects of N-ethylmaleimide on overall and partial reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic and selective inhibition of basolateral membrane Na-K-ATPase uniquely regulates brush border membrane Na absorption in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Acrihellin in Focus: A Comparative Guide to Na+/K+-ATPase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Acrihellin and other prominent Na+/K+-ATPase inhibitors. This document compiles available experimental data, details key methodologies, and visualizes associated signaling pathways to offer an objective assessment of these compounds.
The Na+/K+-ATPase, or sodium-potassium pump, is an essential transmembrane protein complex responsible for maintaining ionic and osmotic balance in eukaryotic cells. By actively transporting sodium and potassium ions against their concentration gradients, it plays a crucial role in cellular processes such as nerve impulse transmission, muscle contraction, and nutrient transport.[1] Its inhibition has been a long-standing therapeutic strategy for cardiac conditions and is now an emerging area of interest in cancer research.[2][] Cardiac glycosides are a well-known class of Na+/K+-ATPase inhibitors. This guide will compare the efficacy of this compound with other notable inhibitors like Ouabain, Digoxin, and Proscillaridin A.
This compound: An Efficacious but Elusive Compound
Comparative Efficacy of Na+/K+-ATPase Inhibitors
The following table summarizes the inhibitory potency of several well-characterized Na+/K+-ATPase inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the Na+/K+-ATPase or cell viability by 50%. These values provide a quantitative measure for comparing the efficacy of these compounds.
| Inhibitor | Target/Assay | Cell Line/Tissue | IC50 Value |
| Ouabain | Cell Migration | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but inhibits migration |
| Na+/K+-ATPase Activity | Not specified | Not explicitly stated, but inhibits activity | |
| Digoxin | Cytotoxicity | H1299 (Non-small Cell Lung Cancer) | 40-200 nM |
| Cytotoxicity | K-562 (Chronic Myelogenous Leukemia) | 6.4 nM | |
| Cytotoxicity | MCF-7 (Breast Adenocarcinoma) | 3-33 nM | |
| Cytotoxicity | TK-10 (Renal Adenocarcinoma) | 3-33 nM | |
| Proscillaridin A | Cytotoxicity | RD (Rhabdomyosarcoma) | 5 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathways of Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. Beyond this direct effect on ion concentrations, the binding of these inhibitors to Na+/K+-ATPase can also trigger a cascade of intracellular signaling events. Notably, this can involve the formation of a signaling complex with the non-receptor tyrosine kinase Src. The activation of Src can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates downstream pathways like the Ras/MAPK cascade, influencing cell growth, proliferation, and apoptosis.
References
Acrihellin and Hellebrin: A Comparative Analysis for Researchers
In the landscape of naturally derived bioactive compounds, cardiac glycosides have garnered significant attention for their potential therapeutic applications beyond their traditional use in treating heart conditions. This guide provides a detailed side-by-side comparison of two such compounds: Acrihellin and Hellebrin. While both are bufadienolide cardiac steroids, a notable disparity exists in the available research, with Hellebrin being extensively studied for its anticancer properties and this compound primarily characterized by its cardioactive effects and chemical instability. This comparison aims to equip researchers, scientists, and drug development professionals with the current state of knowledge on both molecules.
Summary of Comparative Data
The following table summarizes the key characteristics of this compound and Hellebrin based on available scientific literature. A significant lack of data exists for this compound in the context of cancer research.
| Feature | This compound | Hellebrin |
| Compound Type | Bufadienolide Cardiac Steroid | Bufadienolide Cardiac Steroid |
| Primary Mechanism of Action | Inhibition of Na+/K+-ATPase (in cardiac tissue) | Inhibition of Na+/K+-ATPase |
| Primary Biological Activity | Cardiotonic (Inotropic effects) | Anticancer, Cardiotonic |
| Anticancer Activity | No data available | Potent cytotoxic and pro-apoptotic effects against various cancer cell lines |
| Signaling Pathways (Cancer) | No data available | Downregulation of MAPK signaling pathway (p38, ERK, JNK), induction of intrinsic and extrinsic apoptotic pathways |
| IC50 Values (Cancer) | No data available | Varies by cell line (e.g., A549 lung adenocarcinoma: 6 µM)[1] |
| Chemical Stability | Unstable in oxygenated Tyrode-solution[2] | Stable under standard experimental conditions |
Detailed Comparison
Mechanism of Action
Both this compound and Hellebrin are known to be inhibitors of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.
This compound: Research on this compound has primarily focused on its effects on cardiac tissue. Its inhibition of Na+/K+-ATPase leads to an increase in intracellular calcium concentration, resulting in positive inotropic effects on the heart muscle, similar to the well-characterized cardiac glycoside ouabain[2]. The broader implications of its Na+/K+-ATPase inhibition in other cell types, particularly cancer cells, have not been investigated.
Hellebrin: Hellebrin's inhibition of Na+/K+-ATPase is a key mechanism underlying its anticancer activity. This inhibition disrupts cellular ion homeostasis, which in cancer cells can trigger a cascade of events leading to apoptosis (programmed cell death) and inhibition of cell proliferation[1][3]. Studies have shown that Hellebrin and its aglycone, Hellebrigenin, exhibit similar binding profiles to the alpha subunits of the Na+/K+-ATPase.
Signaling Pathways in Cancer
This compound: There is currently no available data on the signaling pathways modulated by this compound in the context of cancer.
Hellebrin: Hellebrin and its aglycone, Hellebrigenin, have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Treatment with Hellebrigenin has been observed to decrease the phosphorylation of key MAPK components such as p38, ERK, and JNK. This downregulation of MAPK signaling is linked to the induction of caspase-mediated apoptosis. Furthermore, Hellebrin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Hellebrin-induced signaling cascade in cancer cells.
Experimental Data
Quantitative Data: Hellebrin
The cytotoxic effects of Hellebrin have been quantified in various cancer cell lines using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 6 |
Note: IC50 values can vary depending on the specific experimental conditions.
Qualitative Data: this compound
The primary experimental data for this compound comes from a 1987 study focusing on its cardiotonic properties.
-
Inotropic Effects: this compound demonstrated positive inotropic effects on guinea pig left atria, with a dose-response curve closely resembling that of ouabain.
-
Chemical Instability: A key finding was the rapid decline of this compound concentration in oxygenated Tyrode-solution. This was attributed to its amphiphilic nature, causing it to be enriched in droplets sprayed from the bubbled solution. This instability presents a significant challenge for in vitro and in vivo studies and distinguishes it from the more stable Hellebrin.
Experimental Protocols
MTT Assay for In Vitro Growth Inhibition (Hellebrin)
This protocol is a standard method used to assess the cytotoxic effects of compounds like Hellebrin on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Hellebrin (or a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining IC50 using the MTT assay.
Conclusion
The comparative analysis of this compound and Hellebrin reveals a significant divergence in the scientific community's focus. Hellebrin has emerged as a promising natural compound with well-documented anticancer properties, including a defined mechanism of action and quantifiable cytotoxic effects against various cancer cell lines. In stark contrast, the literature on this compound is sparse and dated, primarily characterizing it as a cardioactive steroid with notable chemical instability. There is a clear and substantial research gap concerning the potential anticancer activities of this compound. Future studies are warranted to investigate whether this compound, despite its stability challenges, possesses any cytotoxic or anti-proliferative effects against cancer cells and to elucidate its potential mechanisms of action in this context. Until such research is conducted, Hellebrin remains the compound of greater interest for drug development professionals in the field of oncology.
References
Benchmarking Acrihellin's Potency Against Known Cardiac Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Potency of Cardiac Glycosides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of Na+/K+-ATPase by Ouabain, Digoxin, and Digitoxin. A lower IC50 value indicates a higher potency.
| Cardiac Glycoside | Target Enzyme | IC50 (nM) | Notes |
| Acrihellin | Na+/K+-ATPase | Not Found | The inotropic effects of this compound in guinea pig left atria have a dose-response curve that closely resembles that of ouabain[1]. |
| Ouabain | Na+/K+-ATPase | ~23.0 - 200 | The IC50 for ouabain can vary depending on the tissue and specific isoform of the Na+/K+-ATPase being assayed[2]. |
| Digoxin | Na+/K+-ATPase | ~164 - 2690 | Digoxin generally exhibits a lower potency compared to Ouabain. |
| Digitoxin | Na+/K+-ATPase | Not specified in snippets | Potency is comparable to Digoxin, though some studies suggest it may be more potent in certain contexts. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro assessment of cardiac glycoside potency.
Na+/K+-ATPase Inhibition Assay
This assay determines the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).
a. Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human red blood cell membranes)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Cardiac glycoside stock solutions (in DMSO or water)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare serial dilutions of the cardiac glycosides (this compound, Ouabain, Digoxin, Digitoxin) in the assay buffer.
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the cardiac glycoside dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the cardiac glycoside concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Inotropic Effect in Isolated Heart Muscle
This experiment assesses the effect of cardiac glycosides on the force of contraction of cardiac muscle.
a. Materials:
-
Isolated cardiac muscle preparation (e.g., guinea pig papillary muscle or atrial trabeculae)
-
Organ bath with a force transducer
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)
-
Field stimulator
-
Data acquisition system
b. Procedure:
-
Isolate a suitable cardiac muscle preparation and mount it in the organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the muscle to a fixed point and the other to a force transducer.
-
Apply a resting tension and allow the muscle to equilibrate for at least 60 minutes, with continuous superfusion of the Krebs-Henseleit solution.
-
Pace the muscle at a constant frequency (e.g., 1 Hz) using the field stimulator.
-
Record the baseline contractile force.
-
Introduce this compound or other cardiac glycosides into the organ bath in a cumulative concentration-dependent manner.
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the changes in the force of contraction at each concentration.
-
Construct a dose-response curve by plotting the increase in contractile force against the drug concentration.
Mandatory Visualization
Signaling Pathway of Cardiac Glycosides
Caption: Signaling pathway of cardiac glycoside-induced inotropy.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for determining the IC50 of cardiac glycosides.
Logical Relationship of the Comparative Analysis
Caption: Logical flow of the comparative analysis of this compound.
References
Independent Verification of Acrihellin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acrihellin's mechanism of action with other well-characterized cardiac glycosides. Due to the limited availability of independent, quantitative data specifically for this compound in publicly accessible literature, this guide leverages comprehensive data from well-studied cardiac glycosides, Ouabain and Digoxin, as benchmarks for comparison. The experimental protocols provided are standard methodologies used to assess the activity of this class of compounds.
Executive Summary
This compound is a cardioactive steroid that functions as a positive inotropic agent. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a characteristic it shares with other cardiac glycosides like Ouabain and Digoxin. This inhibition leads to a cascade of intracellular events, culminating in increased myocardial contractility. While the general mechanism is understood, specific quantitative data on this compound's potency and its precise effects on intracellular ion concentrations are not as widely documented as for other cardiac glycosides. This guide aims to contextualize this compound's function within the broader class of Na+/K+-ATPase inhibitors, providing a framework for its independent verification.
Data Presentation: Comparative Analysis of Na+/K+-ATPase Inhibitors
The following tables summarize key quantitative data for Ouabain and Digoxin, which are considered representative of the cardiac glycoside class to which this compound belongs. These values serve as a reference for the expected performance of a Na+/K+-ATPase inhibitor.
Table 1: Comparative Inhibition of Na+/K+-ATPase
| Compound | Target Enzyme | IC50 (µM) | Source Organism for Enzyme |
| This compound | Na+/K+-ATPase | Data not available | - |
| Ouabain | Na+/K+-ATPase | ~0.22 | Porcine cerebral cortex |
| Digoxin | Na+/K+-ATPase | ~2.69 | Porcine cerebral cortex |
| Oleandrin | Na+/K+-ATPase | ~0.62 | Porcine cerebral cortex |
Table 2: Effects on Intracellular Ion Concentrations
| Compound | Effect on Intracellular Na+ | Effect on Intracellular Ca2+ | Cell Type |
| This compound | Expected to Increase | Expected to Increase | Cardiac myocytes |
| Ouabain | Increases | Increases | Various cell types |
| Digoxin | Increases | Increases | Cardiac myocytes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of this compound's mechanism of action.
Na+/K+-ATPase Activity Assay
This protocol is designed to measure the enzymatic activity of Na+/K+-ATPase in the presence of an inhibitor.
Materials:
-
Cell or tissue homogenates containing Na+/K+-ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 5 mM)
-
Inhibitor solutions (this compound, Ouabain, Digoxin at various concentrations)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare cell or tissue homogenates to isolate membrane fractions rich in Na+/K+-ATPase.
-
Pre-incubate the membrane fraction with varying concentrations of the inhibitor (this compound or comparators) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to the mixture.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Measurement of Intracellular Calcium Concentration
This protocol utilizes the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels in response to Na+/K+-ATPase inhibition.
Materials:
-
Cultured cardiac myocytes
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Inhibitor solutions (this compound, Ouabain, Digoxin)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Culture cardiac myocytes on glass coverslips or in a multi-well plate.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a plate reader.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Add the inhibitor (this compound or comparators) to the cells and continuously record the fluorescence ratio over time.
-
An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathway of Cardiac Glycosides
The following diagram illustrates the established signaling pathway for cardiac glycosides like this compound, which leads to an increase in myocardial contractility.
Comparative Stability of Acrihellin and Ouabain: A Guide for Researchers
A detailed analysis of the chemical stability and signaling pathways of two potent cardiac glycosides, Acrihellin and ouabain, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative summary of their stability under various stress conditions, detailed experimental protocols for stability assessment, and an overview of their signaling mechanisms.
Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. This compound and ouabain are two such compounds that exert their effects through the inhibition of the Na+/K+-ATPase pump. While their therapeutic potential is significant, their chemical stability is a critical factor for drug development and experimental accuracy. This guide aims to provide a comparative overview of the stability of this compound and ouabain based on available scientific literature.
Data Presentation: Stability under Stress Conditions
A comprehensive understanding of a drug's stability is paramount for its development and clinical application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While direct comparative studies on the stability of this compound and ouabain are limited, this section summarizes available data from individual studies.
| Stress Condition | This compound | Ouabain | Analytical Method |
| Physical Stability | Prone to physical instability in oxygenated Tyrode-solution due to enrichment in sprayed droplets, but remains chemically unaltered in this process.[1] | Stable in solid form for up to 5 years when stored at room temperature and protected from light. Solutions are also stable, with one study on an 80-year-old injection solution showing the presence of the active compound.[2] | Radiochromatography, HPLC-MS[1][2] |
| Acidic Hydrolysis | No quantitative data available. | Susceptible to degradation under strong acidic conditions.[2] | HPLC-MS |
| Alkaline Hydrolysis | No quantitative data available. | Generally considered more stable than under acidic conditions. | HPLC-MS |
| Oxidative Stress | No quantitative data available. | No specific quantitative data from forced degradation studies available. | |
| Thermal Stress | No quantitative data available. | Binding to Na+/K+-ATPase is temperature-dependent, with slower action at lower temperatures. The solid form melts with decomposition at around 190°C. | Functional assays, Melting point analysis |
| Photostability | No quantitative data available. | Should be protected from light. |
Note: The table highlights a significant gap in the publicly available stability data for this compound under forced degradation conditions. The information on ouabain's stability is more extensive but often qualitative or derived from non-standardized conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols outline the general procedures for conducting forced degradation studies and the analytical techniques used to assess the stability of cardiac glycosides.
Forced Degradation Studies
Forced degradation studies are performed to evaluate the intrinsic stability of a drug substance and to identify potential degradation products. These studies typically involve subjecting the drug to more severe conditions than those encountered during routine storage.
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve the compound (e.g., 1 mg/mL) in a solution of a strong acid (e.g., 0.1 M to 1 M HCl) and a strong base (e.g., 0.1 M to 1 M NaOH).
-
Conditions: The solutions are typically heated (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours).
-
Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the remaining drug and detect any degradation products.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Conditions: The reaction is typically carried out at room temperature for a specified duration.
-
Analysis: Samples are analyzed by HPLC to assess the extent of degradation.
3. Thermal Degradation:
-
Procedure: The solid drug substance is exposed to dry heat in a temperature-controlled oven.
-
Conditions: Temperatures are typically elevated (e.g., 60-80°C) for an extended period.
-
Analysis: The sample is dissolved in a suitable solvent and analyzed by HPLC.
4. Photostability Testing:
-
Procedure: The drug substance, both in solid form and in solution, is exposed to a light source that provides both UV and visible light.
-
Conditions: The exposure should be sufficient to assess the compound's photosensitivity, as per ICH Q1B guidelines. A dark control is run in parallel.
-
Analysis: Samples are analyzed by HPLC to determine the extent of photodegradation.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The composition can be isocratic or a gradient.
-
Detection: A UV detector is commonly employed, with the wavelength set to the maximum absorbance of the analyte. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.
-
Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the API peak from all potential degradation product peaks.
Mandatory Visualization: Signaling Pathways
Both this compound and ouabain are known to inhibit the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients. This inhibition is the primary mechanism for their cardiotonic effects. Ouabain, in addition to its ion pump inhibitory role, also functions as a signaling molecule by activating intracellular cascades. While specific signaling pathways for this compound are not well-documented in the available literature, the pathway for ouabain is better characterized.
Ouabain-Induced Signaling Cascade
Binding of ouabain to the Na+/K+-ATPase can trigger a signaling cascade that is independent of its effect on ion transport. This involves the interaction of the Na+/K+-ATPase with other proteins, such as the Src kinase.
Caption: Ouabain binding to Na+/K+-ATPase activates Src kinase, initiating downstream signaling.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.
Caption: Workflow for forced degradation and stability-indicating method development.
References
Safety Operating Guide
Navigating the Safe Disposal of Acrihellin: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Acrihellin, a potent cardiac glycoside. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Core Safety and Handling Protocols
This compound, like other cardiac glycosides, is highly toxic and requires careful handling.[1][2] Ingestion, inhalation, or skin contact can lead to severe adverse health effects, including cardiac arrhythmias.[1] Therefore, stringent safety measures must be in place before, during, and after any handling or disposal activities.
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][4]
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated articles) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid this compound waste (e.g., solutions) in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
The label should also include the date of waste generation and the specific contents and concentration.
-
-
Storage of Hazardous Waste:
-
Store this compound waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept tightly closed except when adding waste.
-
Store away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
-
Experimental Workflow for Disposal
The logical flow of the this compound disposal process is illustrated in the diagram below. This visualization outlines the critical decision points and actions required for safe and compliant waste management.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
